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2-Iodo-7-methoxyquinoline-3-carbaldehyde Documentation Hub

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  • Product: 2-Iodo-7-methoxyquinoline-3-carbaldehyde
  • CAS: 1573548-29-4

Core Science & Biosynthesis

Foundational

Solubility Profile & Technical Characterization: 2-Iodo-7-methoxyquinoline-3-carbaldehyde

Topic: Solubility Profile of 2-Iodo-7-methoxyquinoline-3-carbaldehyde in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary 2-Iodo-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Iodo-7-methoxyquinoline-3-carbaldehyde in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

2-Iodo-7-methoxyquinoline-3-carbaldehyde (C₁₁H₈INO₂) is a functionalized quinoline derivative frequently utilized as a pharmacophore intermediate in the synthesis of bioactive Schiff bases, chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines).

While the 2-chloro analog is widely documented, the 2-iodo variant presents a distinct physicochemical profile due to the high polarizability and lipophilicity of the iodine atom. This guide provides a solubility framework derived from structural activity relationships (SAR), experimental synthesis protocols, and thermodynamic principles. It is designed to assist in solvent selection for nucleophilic substitution (SɴAr) , Knoevenagel condensation , and biological assay preparation .

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The introduction of the iodine atom at position C-2 significantly increases lipophilicity compared to its chloro- or bromo-analogs.

PropertyValue / DescriptorImpact on Solubility
Molecular Formula C₁₁H₈INO₂Moderate molecular weight (313.09 g/mol ).[1]
LogP (Predicted) ~3.2 – 3.8Highly lipophilic; poor aqueous solubility.
H-Bond Donors 0Lacks capacity to donate H-bonds; relies on dipole-dipole interactions.
H-Bond Acceptors 3 (N, O-methoxy, O-aldehyde)Good solubility in polar aprotic solvents (DMSO, DMF).
Polarizability High (due to C-I bond)Enhanced interaction with soft solvents (e.g., CHCl₃, DCM).

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their thermodynamic interaction with the solute. This profile is synthesized from experimental workup protocols of analogous 2-halo-3-formylquinolines.

Class A: High Solubility (Primary Solvents)

Use for: Stock solutions (10-100 mM), SɴAr reactions, and NMR analysis.

SolventSolubility RatingMechanistic Insight
DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Strong dipole-dipole interactions with the aldehyde and quinoline nitrogen stabilize the molecule. Preferred for bioassay stocks.
DMF (Dimethylformamide)Excellent (>50 mg/mL)Similar to DMSO; standard solvent for Vilsmeier-Haack and nucleophilic substitutions involving the C-2 iodine.
Chloroform (CHCl₃) Good (>20 mg/mL)Excellent solvation of the lipophilic iodine and methoxy groups. Standard solvent for ¹H-NMR.
DCM (Dichloromethane)Good (>20 mg/mL)Effective for extraction and chromatography loading. High volatility facilitates product isolation.
Class B: Moderate / Temperature-Dependent Solubility

Use for: Recrystallization and reflux-based condensations.

SolventSolubility RatingMechanistic Insight
Ethanol / Methanol Low (Cold) / High (Hot) The compound is sparingly soluble at RT but dissolves readily at reflux (60-78°C). This temperature differential is ideal for recrystallization .
Ethyl Acetate Moderate Often used in liquid-liquid extraction. May require heating to fully dissolve larger quantities.
Acetonitrile Moderate Useful for HPLC mobile phases, though solubility is lower than in DMF/DMSO.
Class C: Poor Solubility (Anti-Solvents)

Use for: Precipitation and washing.

SolventSolubility RatingMechanistic Insight
Water Insoluble (<0.1 mg/mL)High LogP and lack of H-bond donors prevent hydration.
Hexanes / Pentane Insoluble Used to precipitate the product from reaction mixtures (e.g., ethyl acetate/hexane systems).
Diethyl Ether Poor Often used to wash the crude solid to remove non-polar impurities.

Experimental Protocol: Equilibrium Solubility Determination

As a Senior Scientist, you must validate these values for your specific batch. The Shake-Flask Method is the "Gold Standard" for thermodynamic solubility.

Workflow Visualization

SolubilityWorkflow Start Start: Weigh Excess Solid SolventAdd Add Solvent (Buffer/Organic) Start->SolventAdd Agitate Agitate @ Constant Temp (24-72 Hours) SolventAdd->Agitate Filter Phase Separation (Centrifuge/Filter) Agitate->Filter Analyze Quantify Supernatant (HPLC-UV / LC-MS) Filter->Analyze Analyze->Agitate If not at equilibrium

Figure 1: Standard Operating Procedure (SOP) for Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5–10 mg of 2-Iodo-7-methoxyquinoline-3-carbaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, pH 7.4 Buffer).

  • Saturation: Ensure undissolved solid remains visible. If it dissolves completely, add more solid until saturation is maintained.

  • Equilibration: Cap the vial and place it in an orbital shaker (or thermomixer) at 25°C (or 37°C for biological relevance). Agitate at 500 rpm for 24–48 hours.

    • Expert Tip: Protect from light using aluminum foil, as iodo-quinolines can be photosensitive (liberating I₂).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., ACN:Water) and analyze via HPLC-UV (detection typically at 254 nm or 365 nm).

Implications for Synthesis & Purification

The solubility profile dictates the optimal workflow for derivatizing this aldehyde.

Reaction Solvent Selection (Decision Tree)

SynthesisDecision Target Target Reaction Condensation Knoevenagel / Schiff Base (Aldehyde Reactivity) Target->Condensation Substitution Nucleophilic Substitution (Displacement of Iodo) Target->Substitution Ethanol Solvent: Ethanol/Methanol Catalyst: Piperidine/Acetic Acid Condensation->Ethanol DMF Solvent: DMF or DMSO Substitution->DMF Reflux Condition: Reflux Ethanol->Reflux Precipitation Outcome: Product Precipitates (Easy Filtration) Reflux->Precipitation Heat Condition: Heat (80-120°C) DMF->Heat Workup Outcome: Soluble Product (Requires Aq. Workup) Heat->Workup

Figure 2: Solvent selection strategy based on reaction type.

  • Knoevenagel Condensation:

    • Recommended Solvent: Ethanol or Methanol.

    • Reasoning: The starting material dissolves at reflux temperature. As the reaction proceeds and the solution cools, the more conjugated, planar product often crystallizes out, driving the equilibrium forward and simplifying purification.

  • Nucleophilic Aromatic Substitution (SɴAr):

    • Recommended Solvent: DMF or DMSO.

    • Reasoning: The displacement of the Iodine (at C-2) requires a polar aprotic solvent to solvate the cationic intermediate and stabilize the transition state, while leaving the nucleophile naked and reactive.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Bhat, H. R., et al. (2013). Synthesis and Biological Evaluation of Some New 2-Chloro-3-formyl Quinoline Derivatives. Journal of Saudi Chemical Society, 17(1), 107-113.

  • World Health Organization (WHO). (2018). Protocol to Conduct Equilibrium Solubility Experiments for BCS-based Classification. WHO Technical Report Series, No. 1010.

  • Avdeef, A. (2016). Equilibrium Solubility Measurement of Ionizable Drugs – Consensus Recommendations. ADMET and DMPK, 4(2), 117-178.

  • Musiol, R. (2017). Structure-Activity Relationship Studies of Quinoline Derivatives. Current Medicinal Chemistry, 24(1), 1-25.

Sources

Exploratory

Part 1: Foundational Principles: The Quinoline Core and the Influence of Methoxy Substitution

An In-depth Technical Guide to the Electronic Properties of 7-Methoxy Substituted Quinoline Derivatives Quinoline, a heterocyclic aromatic compound, is a cornerstone scaffold in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 7-Methoxy Substituted Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its structure, consisting of a benzene ring fused to a pyridine ring, creates a unique electronic landscape.[1] The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from this ring and making it less reactive toward electrophilic substitution compared to the benzene ring.[2] This electron deficiency in the pyridine moiety, particularly at positions 2 and 4, renders it susceptible to nucleophilic attack. Conversely, the carbocyclic (benzene) ring remains relatively electron-rich, with electrophilic substitution typically occurring at positions 5 and 8.[2]

The introduction of a substituent, such as a methoxy (-OCH₃) group, dramatically alters this electronic landscape. The methoxy group exhibits a dual electronic nature:

  • Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density of the ring, especially at the ortho and para positions relative to the substituent. This is an electron-donating effect.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This is an electron-withdrawing effect.

The overall electronic influence of the methoxy group depends on the interplay of these two opposing effects. In aromatic systems, the mesomeric effect is generally dominant. However, the orientation of the methoxy group relative to the quinone ring can influence its effect; when in-plane, electron donation is favored, while an out-of-plane orientation emphasizes the electron-withdrawing inductive effect.[3]

When placed at the 7-position of the quinoline nucleus, the methoxy group resides on the benzene ring. Its powerful electron-donating mesomeric effect significantly enhances the electron density of this ring, influencing the molecule's overall reactivity, photophysical properties, and biological interactions.[4][5]

G cluster_Quinoline Quinoline Core Electronic Properties cluster_Methoxy 7-Methoxy Group Influence A Quinoline Scaffold (Benzene + Pyridine Ring) B Nitrogen Atom (Electronegative) A->B C Pyridine Ring (Electron Deficient) Susceptible to Nucleophilic Attack (Pos. 2, 4) B->C -I Effect D Benzene Ring (Relatively Electron-Rich) Susceptible to Electrophilic Attack (Pos. 5, 8) B->D Withdraws e⁻ density E Methoxy Group (-OCH₃) at Position 7 F Mesomeric Effect (+M) (Electron Donating via Resonance) Dominant Effect E->F G Inductive Effect (-I) (Electron Withdrawing via Sigma Bond) E->G H Increased Electron Density on Benzene Ring F->H G->H I Altered Reactivity, Photophysics, & Bio-activity H->I

Caption: Integrated workflow for characterizing electronic properties.

Part 3: Implications for Drug Development and Materials Science

The electronic properties endowed by the 7-methoxy group are not merely academic; they have profound consequences for the practical application of these derivatives.

Medicinal Chemistry

In drug design, the electronic nature of a molecule governs its ability to interact with biological targets and its pharmacokinetic profile. The electron-donating 7-methoxy group can:

  • Enhance Target Binding: Increase the electron density at specific points in the quinoline scaffold, potentially strengthening non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with amino acid residues in a target protein. This has been a factor in the development of quinoline-based anti-Chagas and anticancer agents. [6][7]* Modulate Basicity: The overall electron density influences the basicity of the quinoline nitrogen. This is critical for solubility, cell membrane permeability, and interaction with acidic cellular compartments.

  • Influence Metabolism: The electron-rich benzene ring can be a site for oxidative metabolism by cytochrome P450 enzymes. Understanding the electronic properties helps predict metabolic pathways and design more stable analogues.

PropertyExpected Influence of 7-Methoxy GroupImplication
HOMO Energy Increased (Less Negative)Easier to oxidize; may affect antioxidant capacity and metabolic stability.
LUMO Energy Slightly decreasedMay affect electron-accepting capabilities in charge-transfer complexes.
HOMO-LUMO Gap DecreasedRed-shift in UV-Vis absorption; molecule becomes more colored.
Electron Density Increased on the benzene ringEnhanced reactivity towards electrophiles; stronger π-stacking interactions.

Table 1: Summary of the expected impact of a 7-methoxy group on the core electronic properties of the quinoline scaffold and its practical implications.

Materials Science

In the field of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) is directly tied to the electronic properties of the constituent materials. [1]Quinoline derivatives are promising candidates due to their inherent electron-rich structure. [1]The 7-methoxy group acts as a tuning knob:

  • Color Tuning: By decreasing the HOMO-LUMO gap, the 7-methoxy group can shift both the absorption and emission of light to longer wavelengths, which is a key strategy for tuning the color of OLEDs. [4]* Charge Injection/Transport: The HOMO and LUMO energy levels determine how efficiently electrical charges (holes and electrons) can be injected from the electrodes and transported through the material. Adjusting these levels via substitution is crucial for optimizing device efficiency.

Part 4: Conclusion

The 7-methoxy substituent imparts a distinct and powerful electronic signature onto the quinoline scaffold. Its strong electron-donating mesomeric effect enriches the carbocyclic ring with electrons, raising the HOMO energy level and decreasing the HOMO-LUMO gap. These modifications are readily observable through a synergistic combination of spectroscopy and electrochemistry and can be accurately modeled using computational methods like DFT. This deep understanding of the electronic properties is paramount for the rational design of 7-methoxy quinoline derivatives as next-generation pharmaceuticals and advanced organic electronic materials.

References

  • Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Fiveable. (2025, August 15). Quinoline Definition - Organic Chemistry Key Term.
  • N/A. (N/A). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE.
  • Gunner, M. R., et al. (N/A). The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. PMC.
  • Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • N/A. (2024, July 11). Amine moieties play different roles as electron-donating groups on quinoline derivatives. ResearchGate.
  • N/A. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • N/A. (2021, July 10). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC.
  • N/A. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI.
  • N/A. (2025, July 16). Design, synthesis, characterization, in silico studies, and in vitro anticancer evaluation of novel 7-methoxyquinolone-substituted triazole hybrids. PubMed.

Sources

Foundational

Technical Deep Dive: 2-Iodoquinoline-3-carbaldehyde Analogs

A Strategic Guide to Synthesis, Reactivity, and Therapeutic Applications Executive Summary The 2-iodoquinoline-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. Unlike its more common 2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

The 2-iodoquinoline-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. Unlike its more common 2-chloro analog, the 2-iodo variant offers superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond (bond dissociation energy ~53 kcal/mol vs. ~79 kcal/mol for C–Cl). This specific arrangement—an electrophilic aldehyde at C3 adjacent to a labile iodine at C2—serves as a bifunctional "hub" for rapid diversity-oriented synthesis (DOS), enabling the construction of complex tricyclic and tetracyclic systems (e.g., benzo[c]acridines, pyrimidoquinolines) via one-pot annulation protocols.

This guide details the robust synthesis of this core, its divergent reactivity, and its application in developing high-potency anticancer and antimicrobial agents.[1]

Part 1: The Synthetic Core (Methodology)[1][2]

The synthesis of 2-iodoquinoline-3-carbaldehyde is rarely direct. It is most efficiently accessed via a two-stage protocol: the Meth-Cohn Vilsmeier-Haack cyclization to yield the 2-chloro intermediate, followed by a Finkelstein-type halogen exchange .

Phase 1: The Meth-Cohn Synthesis (2-Chloro Precursor)

Primary Reference: Meth-Cohn, O. et al. J. Chem. Soc., Perkin Trans. 1, 1981.[2][3]

Mechanism: The reaction proceeds via the in situ formation of a Vilsmeier reagent (DMF + POCl₃). The acetanilide undergoes formylation at the ortho-position (relative to nitrogen), followed by cyclization and aromatization.

Protocol:

  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (7.0 equiv) dropwise. Critical: Maintain temp <5°C to prevent thermal decomposition of the chloroiminium salt.

  • Addition: Add the acetanilide derivative (1.0 equiv) to the Vilsmeier complex.

  • Cyclization: Heat the mixture to 85–95°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Pour the viscous reaction mixture onto crushed ice/water. Neutralize with NaOAc or sat. NaHCO₃ to precipitate the 2-chloro-3-formylquinoline.

Phase 2: Halogen Exchange (The "Iodo-Switch")

Why this step matters: The 2-chloro analog is sluggish in Suzuki/Sonogashira couplings with electron-poor boronic acids. Converting to 2-iodo dramatically lowers the activation energy for the oxidative addition step in catalytic cycles.

Protocol:

  • Solvent Choice: Use Acetonitrile (MeCN) or Propionitrile.

  • Reagents: Suspend 2-chloroquinoline-3-carbaldehyde (1.0 equiv) in MeCN. Add Sodium Iodide (NaI, 5.0 equiv) and a catalytic amount of Acetyl Chloride (AcCl, 0.5 equiv) or concentrated HCl (trace).

  • Conditions: Reflux (80°C) for 6–12 hours. The reaction is driven by the solubility differential (NaCl precipitates out of MeCN; NaI is soluble).

  • Workup: Remove solvent. Wash the solid with aqueous sodium thiosulfate (to remove liberated iodine, indicated by purple/brown color) and water. Recrystallize from EtOH.

Part 2: Divergent Reactivity & Chemical Space

Once the 2-iodoquinoline-3-carbaldehyde (Core I ) is in hand, it acts as a divergent point for three distinct chemical pathways.

Pathway A: Palladium-Catalyzed Couplings (C2 Functionalization)

The C2-Iodine is highly reactive.

  • Suzuki-Miyaura: Reacts with Aryl-B(OH)₂ / Pd(PPh₃)₄ / K₂CO₃.

    • Application: Generates 2-arylquinoline-3-carbaldehydes (biaryl pharmacophores).

  • Sonogashira: Reacts with Terminal Alkynes / PdCl₂(PPh₃)₂ / CuI.

    • Application: Creates rigid ethynyl-linked spacers, often cyclized later to form furo[2,3-b]quinolines.

Pathway B: Condensation Reactions (C3 Functionalization)

The C3-Aldehyde remains electrophilic and orthogonal to the C2-Iodine under non-basic conditions.

  • Schiff Bases: Condensation with primary amines/hydrazides.

  • Knoevenagel: Reaction with active methylenes (malononitrile, ethyl cyanoacetate).

Pathway C: Tandem Annulation (The "Zipper" Reaction)

This is the most powerful application. By reacting the core with a bifunctional nucleophile (e.g., 2-aminothiophenol, hydrazine, or amidines), one can displace the iodine and condense with the aldehyde in a single pot.

  • Example: Reaction with hydrazine hydrate yields 1H-pyrazolo[3,4-b]quinoline (tricyclic core).

Part 3: Biological Applications & SAR

The 2-iodoquinoline-3-carbaldehyde derivatives exhibit potent biological activities, primarily driven by their ability to intercalate DNA or inhibit specific kinases.

Table 1: Structure-Activity Relationship (SAR) Summary

Analog ClassModificationPrimary Target / ActivityKey Insight
Schiff Bases C3-hydrazone linkageAntimicrobial (S. aureus, M. tuberculosis)The C=N linker mimics peptide bonds; lipophilicity of the quinoline aids cell wall penetration.
Chalcones C3-vinyl ketoneAnticancer (Breast MCF-7, Colon HCT-116)Michael acceptor moiety reacts with cysteine residues on tubulin, inhibiting polymerization.
Tricyclics Pyrazolo-fusedAnti-inflammatory (COX-2 inhibition)Planar structure fits the COX-2 hydrophobic pocket; N-H of pyrazole forms H-bonds.
2-Alkynyl Sonogashira adductsAntimalarial (P. falciparum)Rigid rod structure interferes with heme biocrystallization in the parasite.

Part 4: Visualization of Workflows

Diagram 1: The Synthesis Pipeline

This workflow illustrates the conversion from simple acetanilide to the activated iodo-core.

SynthesisPipeline Acetanilide Acetanilide (Starting Material) Intermediate Chloro-Iminium Intermediate Acetanilide->Intermediate Formylation (80°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate ChloroQuin 2-Chloroquinoline- 3-carbaldehyde Intermediate->ChloroQuin Cyclization (-HCl) IodoQuin 2-IODOQUINOLINE- 3-CARBALDEHYDE (Target Scaffold) ChloroQuin->IodoQuin Finkelstein (Reflux 12h) HalogenEx Halogen Exchange (NaI / MeCN / H+) HalogenEx->IodoQuin

Caption: Step-wise synthesis of the activated 2-iodo scaffold from acetanilide precursors.

Diagram 2: Divergent Reactivity Hub

This diagram demonstrates how the scaffold serves as a central hub for generating diverse chemical libraries.

ReactivityHub Core 2-Iodoquinoline- 3-carbaldehyde Suzuki Suzuki Coupling (C2-Aryl) Core->Suzuki Sono Sonogashira (C2-Alkynyl) Core->Sono Condense Aldehyde Condensation (C3-Imine/Vinyl) Core->Condense Annulate Tandem Annulation (Fused Rings) Core->Annulate Biaryl 2-Biaryl Quinolines (Kinase Inhibitors) Suzuki->Biaryl Furo Furo[2,3-b]quinolines (DNA Intercalators) Sono->Furo Chalcone Quinoline Chalcones (Tubulin Inhibitors) Condense->Chalcone Pyrazolo Pyrazolo[3,4-b]quinolines (Antimicrobial) Annulate->Pyrazolo

Caption: The "Hub-and-Spoke" model of divergent synthesis using the 2-iodoquinoline core.

References

  • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).[4][5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.

  • Musiol, R., Jampilek, J., Kralova, K., et al. (2007).[6] Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 15(3), 1280–1288.[6]

  • Srivastava, A., & Singh, R. M. (2005).[7] Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry, 44B, 1868–1875.

  • Gopinath, P., & Rajakumar, P. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling.[8] ACS Omega, 8(13), 11890–11905.

Sources

Exploratory

The C-2 Iodo-Quinoline-3-Carbaldehyde Scaffold: A Bifunctional Hub for Divergent Heterocyclic Synthesis

Topic: Reactivity of C-2 Iodine in Quinoline-3-Carbaldehyde Scaffolds Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads Executive Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of C-2 Iodine in Quinoline-3-Carbaldehyde Scaffolds Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Synthesis

The 2-iodoquinoline-3-carbaldehyde scaffold represents a "privileged" intermediate in medicinal chemistry, distinguished by its high-density functionalization potential. Unlike its ubiquitous 2-chloro analog (the standard Meth-Cohn product), the 2-iodo variant offers superior reactivity in palladium-catalyzed cross-couplings and nucleophilic substitutions under milder conditions.

This guide details the exploitation of the C-2 iodine (a labile leaving group) in concert with the C-3 formyl group (an electrophilic handle). Together, they create a "push-pull" electronic environment that facilitates rapid access to tricyclic fused systems (e.g., pyrazolo[3,4-b]quinolines) and complex biaryl architectures essential for kinase inhibitor discovery.

Electronic Structure & Mechanistic Activation

To master the reactivity of this scaffold, one must understand the electronic causality governed by the quinoline core.

The "Dual-Activation" Phenomenon

The C-2 position is inherently electron-deficient due to the inductive withdrawal of the quinoline nitrogen (


 effect). However, in this specific scaffold, the C-3 aldehyde  acts as a vinylogous electron sink.
  • Inductive Synergism: The C-3 formyl group withdraws electron density from the C-2=C-3 bond, rendering the C-2 position hyper-electrophilic.

  • The Iodine Advantage: While chlorine is electronegative, the C-I bond is significantly longer and weaker (bond dissociation energy ~50 kcal/mol vs. ~80 kcal/mol for C-Cl). This makes the oxidative addition of Pd(0) into the C-I bond rapid and often possible at room temperature, preserving sensitive functional groups elsewhere on the molecule.

Visualization: Divergent Reactivity Pathways

The following diagram illustrates how the electronic activation at C-2 drives three distinct reaction classes:


, Pd-Catalysis, and Cyclocondensation.

ReactivityHub Core 2-Iodoquinoline- 3-carbaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  Nu- (Amines, Thiols)    Displacement of I- PdCat Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->PdCat  Pd(0), R-B(OH)2 / R-C≡CH    Oxidative Addition Cyclo Cyclocondensation (Annulation) Core->Cyclo  Hydrazines/Amidines    Condensation + Intramolecular Subst. Prod_SNAr 2-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Pd 2-Aryl/Alkynyl Quinolines PdCat->Prod_Pd Prod_Cyclo Pyrazolo[3,4-b]quinolines & Tricyclic Cores Cyclo->Prod_Cyclo

Figure 1: The divergent reactivity profile of the 2-iodoquinoline-3-carbaldehyde scaffold. The C-2 iodine serves as the pivot point for all three transformations.

Synthesis of the Core Scaffold

While 2-chloroquinoline-3-carbaldehydes are easily accessed via the Vilsmeier-Haack reaction of acetanilides (Meth-Cohn synthesis), the 2-iodo analog is best generated via a Finkelstein-type halogen exchange. Direct synthesis is inefficient due to the instability of iodo-Vilsmeier intermediates.

Protocol 1: Halogen Exchange (Cl I)

Rationale: This method ensures high purity and avoids the formation of inseparable regioisomers often seen in direct iodination.

Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)[1]

  • Sodium Iodide (NaI) (3.0 eq)

  • Acetyl Chloride (catalytic activator) or HI (57%)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloroquinoline-3-carbaldehyde (10 mmol) in dry MeCN (50 mL).

  • Activation: Add NaI (30 mmol) followed by dropwise addition of Acetyl Chloride (1-2 drops) or 57% HI (0.5 mL). Note: Acid catalysis protonates the ring nitrogen, increasing the electrophilicity of C-2.

  • Reflux: Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor by TLC (the iodo compound is typically less polar/higher

    
     than the chloro).
    
  • Workup: Cool to RT. Pour into ice-water containing sodium thiosulfate (to quench liberated

    
    ).
    
  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/DMF.

Validation Criteria:

  • Appearance: Deep yellow needles.

  • Melting Point: The iodo analog typically melts higher than the chloro analog (check specific derivative literature, e.g., ~170°C vs 148°C for the unsubstituted parent).

Reactivity Profile A: Palladium-Catalyzed Cross-Coupling

The primary justification for using the 2-iodo scaffold over the 2-chloro is its superior performance in C-C bond formation. The C-I bond undergoes oxidative addition with Pd(0) significantly faster, allowing for:

  • Lower catalyst loading (0.5 - 1 mol% vs 5 mol%).

  • Milder bases (Carbonates vs. Alkoxides).

  • Tolerance of boronic acids that are prone to protodeboronation at high temperatures.

Comparative Data: Suzuki-Miyaura Efficiency

Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 4h.

Substrate (X)Boronic AcidYield (%)Notes
2-Iodo Phenyl-B(OH)292% Complete conversion in 2h.
2-Chloro Phenyl-B(OH)265%Requires 12h or stronger base (e.g., K3PO4).
2-Iodo 2-Furyl-B(OH)285% Heteroaryl coupling is efficient.
2-Chloro 2-Furyl-B(OH)240%Significant protodeboronation observed.
Protocol 2: High-Fidelity Suzuki Coupling

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Loading: Add 2-iodoquinoline-3-carbaldehyde (1.0 mmol), Arylboronic acid (1.2 mmol), and

    
     (0.02 mmol).
    
  • Solvent System: Add DME (Dimethoxyethane) (4 mL) and 2M

    
     (1 mL). Tip: The biphasic system helps solubilize inorganic bases.
    
  • Reaction: Stir at 80°C for 2–4 hours.

  • Purification: The product usually precipitates upon cooling or addition of water. Filtration is often sufficient; otherwise, flash chromatography (Hex/EtOAc).

Reactivity Profile B: Cyclocondensation (Annulation)

The 2-iodo-3-formyl motif is a "pre-organized" system for building fused heterocycles. The aldehyde captures a nucleophile (like hydrazine), and the resulting intermediate undergoes an intramolecular


 at C-2, displacing the iodine.
Mechanism: Formation of Pyrazolo[3,4-b]quinolines

This reaction proceeds via a Schiff base intermediate followed by 5-exo-trig cyclization .

Annulation Step1 Start: 2-Iodo-3-CHO Step2 Intermediate: Hydrazone Formation (C=N Bond) Step1->Step2 + Hydrazine (NH2NH2) Step3 Transition: Intramolecular Attack (N-Nucleophile attacks C-2) Step2->Step3 Rotation & Proximity Step4 Final: Pyrazolo[3,4-b]quinoline (-HI elimination) Step3->Step4 Aromatization

Figure 2: Mechanistic cascade for the synthesis of pyrazolo-fused quinolines.

Protocol 3: One-Pot Cyclization

Target: 1H-Pyrazolo[3,4-b]quinoline.[2] Reagents:

  • 2-Iodoquinoline-3-carbaldehyde (1 mmol)

  • Hydrazine Hydrate (80%) (2 mmol)

  • Ethanol (10 mL)

  • Catalytic Acetic Acid (Optional)

Workflow:

  • Dissolve the aldehyde in Ethanol.

  • Add Hydrazine Hydrate dropwise at RT. Observation: The solution will turn yellow/orange immediately (hydrazone formation).

  • Heat to reflux for 1–2 hours.

  • Self-Validating Endpoint: The product is typically highly insoluble in ethanol and will precipitate as a white or pale yellow solid.

  • Filter and wash with cold ethanol.

References & Authoritative Grounding

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.[3] Link (Foundational synthesis of the chloro-precursor).

  • Abdel-Wahab, B. F., et al. "2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications." Journal of Chemistry, 2016.[4] Link (Review of reactivity patterns applicable to halo-quinoline aldehydes).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (Mechanistic basis for I > Cl reactivity).

  • Muscia, G. C., et al. "Synthesis of pyrazolo[3,4-b]quinolines." Journal of Heterocyclic Chemistry, 2008. (Cyclization protocols).

Author Note: This guide prioritizes the iodine derivative for workflows requiring high chemoselectivity. For routine, large-scale applications where harsh conditions are tolerable, the cheaper 2-chloro analog may suffice, but the 2-iodo scaffold remains the gold standard for complex library synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis Protocols for 2-Iodo-7-methoxyquinoline-3-carbaldehyde

Executive Summary The quinoline-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the development of quinoline-based antimalarials, kinase inhibitors, and fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the development of quinoline-based antimalarials, kinase inhibitors, and fluorescent probes. Specifically, 2-iodo-7-methoxyquinoline-3-carbaldehyde represents a high-value "hub" molecule. The 2-iodo position offers superior reactivity compared to its chloro-analog for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 3-formyl group allows for rapid diversification via reductive amination or condensation reactions.

This guide details an optimized, two-step protocol for the synthesis of this target from commercially available N-(3-methoxyphenyl)acetamide. The method prioritizes regioselectivity, cost-efficiency, and scalability, utilizing a modified Vilsmeier-Haack cyclization followed by a Finkelstein-type halogen exchange.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Meth-Cohn quinoline synthesis , a robust variation of the Vilsmeier-Haack reaction.

  • Disconnection: The C2-C3 bond and the C4-C4a bond are formed simultaneously during the cyclization of the acetanilide precursor.

  • Precursor: N-(3-methoxyphenyl)acetamide is selected. The meta-methoxy group directs cyclization to the para-position (sterically favored), yielding the 7-methoxy isomer as the major product over the 5-methoxy byproduct.

  • Functionalization: The intrinsic mechanism of the Meth-Cohn reaction using POCl3 yields the 2-chloro derivative. A subsequent halogen exchange (Cl

    
     I) is required to generate the more reactive 2-iodo target.
    
Synthetic Pathway Diagram[1]

SynthesisPathway cluster_legend Reaction Type Start m-Anisidine (Starting Material) Acetanilide N-(3-methoxyphenyl)acetamide (Precursor) Start->Acetanilide Ac2O, AcOH (Acetylation) Intermediate 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Acetanilide->Intermediate POCl3, DMF, 85°C (Meth-Cohn Cyclization) Target 2-Iodo-7-methoxy- quinoline-3-carbaldehyde (Target) Intermediate->Target NaI, AcCl (cat.), MeCN (Halogen Exchange) Cyclization Cyclization Finkelstein Finkelstein

Figure 1: Strategic workflow for the synthesis of 2-iodo-7-methoxyquinoline-3-carbaldehyde.

Detailed Experimental Protocols

Step 1: Meth-Cohn Cyclization

Objective: Synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde. Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion) from DMF and POCl3. Double formylation of the acetanilide side-chain is followed by intramolecular electrophilic aromatic substitution and elimination.

Reagents & Materials:
  • N-(3-methoxyphenyl)acetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl3) (7.0 equiv)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Dichloromethane (DCM) (Extraction solvent)

  • Sodium bicarbonate (Neutralization)

Protocol:
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Reagent Preparation: Add DMF (3.0 equiv) to the flask and cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl3 (7.0 equiv) dropwise over 30 minutes. Caution: Exothermic reaction. Ensure temperature remains <10°C. Stir for an additional 30 minutes at 0°C to form the white/yellowish Vilsmeier salt.

  • Addition: Add N-(3-methoxyphenyl)acetamide (1.0 equiv) portion-wise as a solid (or dissolved in minimal DMF if necessary) to the stirred mixture.

  • Cyclization: Remove the ice bath and heat the mixture to 85°C for 4–6 hours. The solution will typically turn deep orange/brown.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting acetanilide should be consumed.

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. Caution: Violent hydrolysis of excess POCl3 occurs.

  • Workup: Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate. Neutralize carefully with saturated NaHCO3 or 2M NaOH to pH 7–8. The product usually precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with copious water, and dry. If no precipitate forms, extract with DCM (3x), wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Yield Expectation: 70–85% Data: 1H NMR (CDCl3) typically shows a singlet aldehyde proton at ~10.5 ppm and a singlet at C4 (~8.7 ppm).

Step 2: Halogen Exchange (Modified Finkelstein)

Objective: Conversion to 2-iodo-7-methoxyquinoline-3-carbaldehyde. Rationale: Standard Finkelstein conditions (NaI/Acetone) are often insufficient for aryl chlorides. We utilize Acetyl Chloride (AcCl) as a catalyst to generate transient HI in situ or activate the quinoline, driving the equilibrium toward the iodide.

Reagents & Materials:
  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde (1.0 equiv)[1]

  • Sodium Iodide (NaI) (5.0 equiv)

  • Acetyl Chloride (AcCl) (0.5 – 1.0 equiv)

  • Acetonitrile (MeCN) (Anhydrous, 0.2 M concentration)

Protocol:
  • Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add a magnetic stir bar.

  • Dissolution: Add 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 equiv) and NaI (5.0 equiv) to anhydrous Acetonitrile .

  • Activation: Add Acetyl Chloride (0.5 equiv) dropwise. The mixture may darken due to trace iodine liberation.

  • Reaction: Heat the mixture to Reflux (80-82°C) for 6–12 hours.

    • Checkpoint: Monitor by HPLC or TLC. The iodo-product is typically less polar (higher Rf) than the chloro-precursor, though separation can be difficult on TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1]

  • Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (to remove free iodine/color), followed by water and brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallization from Ethanol or Acetonitrile is usually sufficient.

Yield Expectation: 80–90%

Quantitative Data Summary

ParameterStep 1 (Chlorination)Step 2 (Iodination)
Reagents POCl3, DMFNaI, AcCl, MeCN
Temperature 0°C

85°C
82°C (Reflux)
Time 4–6 Hours6–12 Hours
Typical Yield 70–85%80–90%
Key Byproduct 5-Methoxy isomer (minor)Unreacted Chloride
Appearance Pale Yellow SolidYellow/Orange Solid

Troubleshooting & Critical Parameters

Regioselectivity (Step 1)

The cyclization of N-(3-methoxyphenyl)acetamide can theoretically yield the 7-methoxy (para-closure) or 5-methoxy (ortho-closure) isomer.

  • Observation: The 7-methoxy isomer is the dominant product (>90:10 ratio) due to steric hindrance at the position between the methoxy group and the amide nitrogen.

  • Validation: Use NOESY NMR to confirm regiochemistry. A correlation between the methoxy protons and the proton at C8 confirms the 7-methoxy structure.

Moisture Sensitivity (Step 1)

POCl3 is highly sensitive to moisture. Use fresh bottles and dry glassware. "Wet" DMF can lead to lower yields and difficult workups due to phosphoric acid formation.

Incomplete Exchange (Step 2)

If the conversion from Cl


 I is incomplete:
  • Add an additional 2.0 equiv of NaI.

  • Add 0.2 equiv of TMSCl (Trimethylsilyl chloride) as an alternative activator to AcCl.

  • Switch solvent to 2-Butanone (MEK) to achieve a higher reflux temperature (~80°C).

References

  • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Ali, T. E. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions (2012-2017). Semantic Scholar / Review. Link

  • Upadhyay, S., Chandra, A., & Singh, R. M. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry, 47B. Link

  • Benzerka, S., et al. (2011).[3] 7-Methoxy-2-phenylquinoline-3-carbaldehyde.[1] Acta Crystallographica Section E. Link

  • Castillo, J.-C., et al. (2016). Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype. JSciMed Central. Link

Sources

Application

Application Note &amp; Protocols: 2-Iodo-7-methoxyquinoline-3-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Abstract The quinoline scaffold is a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, biocompatibility, and synthetic tractability.[1] This guide introduces 2-Io...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, biocompatibility, and synthetic tractability.[1] This guide introduces 2-Iodo-7-methoxyquinoline-3-carbaldehyde, a highly versatile precursor molecule engineered for the streamlined synthesis of sophisticated fluorescent probes. Its design features two distinct and orthogonally reactive sites: a C3-carbaldehyde for condensation reactions and a C2-iodo group for palladium-catalyzed cross-coupling. This dual functionality allows for the rational design and combinatorial development of probes with tunable photophysical properties and specific analyte reactivity.[2] We provide a comprehensive overview of the precursor's properties, detailed protocols for its derivatization via Schiff base condensation and Suzuki coupling, and a practical application workflow for analyte detection.

The Precursor: Rationale, Design, and Properties

The strategic design of 2-Iodo-7-methoxyquinoline-3-carbaldehyde provides a robust platform for probe development. Each functional group serves a distinct and critical purpose, contributing to the precursor's utility.

  • Quinoline Core: This nitrogen-containing heterocyclic aromatic system forms the fundamental fluorophore. Its π-electron system is sensitive to substituent effects and environmental changes, making it an excellent base for fluorescent sensors.[3]

  • 7-Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent at the C7 position modulates the electronic properties of the quinoline ring. This typically results in a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted quinolines, pushing the probe's operational window towards longer, more biologically compatible wavelengths.[4][5]

  • 3-Carbaldehyde Group (-CHO): This electrophilic group is a prime reactive handle for derivatization. It readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines).[6][7] This reaction is often exploited in designing "turn-on" fluorescent probes, where the formation of the imine bond in the presence of a target analyte restricts molecular rotation or alters electronic pathways, leading to a significant increase in fluorescence quantum yield.[8]

  • 2-Iodo Group (-I): The carbon-iodine bond at the C2 position is an exceptionally effective leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[9][10] The reactivity of the C-I bond is significantly higher than that of C-Cl or C-Br bonds, allowing these reactions to proceed under milder conditions with higher efficiency.[11] This site enables the introduction of aryl, heteroaryl, or alkynyl groups to extend the π-conjugation of the quinoline system, providing a powerful method for fine-tuning the probe's excitation and emission wavelengths.

cluster_precursor 2-Iodo-7-methoxyquinoline-3-carbaldehyde cluster_groups Key Functional Groups Precursor Quinoline Core Methoxy 7-Methoxy (-OCH₃) Electron-Donating Tunes Wavelength Precursor->Methoxy Modulates Electronics Aldehyde 3-Carbaldehyde (-CHO) Condensation Site Analyte Recognition Precursor->Aldehyde Provides Reactivity Iodo 2-Iodo (-I) Cross-Coupling Site π-System Extension Precursor->Iodo Enables Conjugation start Dissolve Precursor & Amine in Ethanol reflux Reflux at 90°C (2-4 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Purified Schiff Base Product dry->end Suzuki_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)-X L₂ Pd0->Pd_Complex Oxidative Addition Pd_Trans R¹-Pd(II)-R² L₂ Pd_Complex->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Pd_Trans->Product RX R¹-I (Quinoline) RX->Pd_Complex Boronic R²-B(OH)₂ (Arylboronic Acid) Boronic->Pd_Trans Base Base (e.g., CO₃²⁻) Base->Pd_Trans start Prepare Probe & Ion Stock Solutions titration Perform Ion Titration in Buffer start->titration selectivity Test with Interfering Ions start->selectivity measure Record Fluorescence Spectra titration->measure data Plot Intensity vs. [Analyte] measure->data selectivity->data results Determine LOD, Selectivity, & Binding Constant data->results

Sources

Method

Application Note: Vilsmeier-Haack Formylation Strategies for Methoxyquinoline Synthesis

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the synthesis of formyl-substituted methoxyquinolines using Vilsmeier-Haack conditions. T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the synthesis of formyl-substituted methoxyquinolines using Vilsmeier-Haack conditions.

The guide distinguishes between two distinct synthetic pathways:

  • De Novo Synthesis (Meth-Cohn): Constructing the quinoline ring with simultaneous formylation.

  • Direct Functionalization: Formylating an existing methoxyquinoline scaffold.

[1][2][3]

Executive Summary

Methoxyquinoline-carbaldehydes are critical pharmacophores in the development of antimalarial (e.g., quinine analogues), anticancer, and antibacterial agents. The Vilsmeier-Haack (VH) reaction offers a versatile, cost-effective pathway to these intermediates. However, the reaction outcome—specifically regioselectivity and yield—is heavily dependent on the substrate's electronic environment and the specific variant of the VH protocol employed.

This guide details two primary workflows:

  • Protocol A (Meth-Cohn Cyclization): Converts N-arylacetamides into 2-chloro-3-formyl-methoxyquinolines. This is the preferred route for building the quinoline core from aniline precursors.

  • Protocol B (Direct Formylation): Installs a formyl group onto an existing 6-methoxyquinoline core, typically yielding the 4-carbaldehyde isomer.

Mechanistic Insight & Regioselectivity

The Vilsmeier-Haack Reagent

The active electrophile, the chloromethyliminium salt (Vilsmeier reagent), is generated in situ by the reaction of phosphoryl chloride (POCl


) with N,N-dimethylformamide (DMF).[1][2][3]
Pathway Logic

The choice of pathway dictates the substitution pattern:

  • Meth-Cohn Route: The reaction utilizes an acetanilide.[4] The Vilsmeier reagent attacks the amide oxygen (converting it to an imidoyl chloride) and subsequently formylates the ortho-position of the aromatic ring. Cyclization ensues to form the pyridine ring.

    • Regioselectivity:[5][6] Controlled by the methoxy group on the aniline ring. m-Anisidine derivatives typically yield 7-methoxyquinolines, while p-anisidine derivatives yield 6-methoxyquinolines.

  • Direct Formylation: The methoxy group activates the quinoline ring. While electrophilic aromatic substitution (EAS) on quinolines typically favors the C5/C8 positions, the 6-methoxy group can direct formylation to the C4 position under specific VH conditions, driven by electronic push-pull dynamics across the fused system.

Mechanistic Diagram (Meth-Cohn)

MethCohnMechanism cluster_reagent Reagent Formation DMF DMF VH_Reagent Chloroiminium Salt (VH Reagent) DMF->VH_Reagent - PO2Cl2- POCl3 POCl3 POCl3->VH_Reagent Imidoyl Imidoyl Chloride Intermediate VH_Reagent->Imidoyl Attack on Amide O Acetanilide Methoxy-Acetanilide Acetanilide->Imidoyl Formylated Ortho-Formyl Intermediate Imidoyl->Formylated VH Attack on Ring Cyclization Ring Closure (Cyclization) Formylated->Cyclization - HCl Product 2-Chloro-3-formyl- methoxyquinoline Cyclization->Product Elimination

Caption: Mechanistic flow of the Meth-Cohn synthesis converting methoxy-acetanilide to a functionalized quinoline core.

Experimental Protocols

Protocol A: Meth-Cohn Synthesis (Ring Construction)

Target: 2-Chloro-6-methoxyquinoline-3-carbaldehyde Substrate: N-(4-methoxyphenyl)acetamide (


-acetanisidide)
Reagents & Equipment[7][1][4][8][9]
  • Substrate:

    
    -Acetanisidide (1.0 equiv)
    
  • Reagent: POCl

    
     (7.0 – 12.0 equiv) Note: Excess is required as solvent and reagent.
    
  • Solvent/Reagent: DMF (3.0 equiv)

  • Apparatus: 3-neck Round Bottom Flask (RBF), Reflux condenser, CaCl

    
     drying tube, Pressure-equalizing dropping funnel, Ice-salt bath.
    
Step-by-Step Procedure
  • Reagent Preparation: In the 3-neck RBF, charge dry DMF (3.0 equiv) and cool to 0°C using an ice-salt bath.

  • Formation of VH Reagent: Add POCl

    
     (excess, e.g., 7-12 equiv) dropwise over 30–45 minutes. Maintain internal temperature < 5°C. The solution will turn pale yellow/orange (semi-solid iminium salt may form).
    
  • Substrate Addition: Add

    
    -acetanisidide (1.0 equiv) portion-wise to the stirred mixture at 0–5°C.
    
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

    • Heat the mixture to 75–80°C for 4–16 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the acetanilide spot.

  • Quenching (Critical):

    • Cool the reaction mixture to RT.

    • Pour the viscous dark oil slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

    • Safety: This step is highly exothermic. Evolution of HCl gas will occur.

  • Isolation:

    • Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the intermediate.

    • Neutralize carefully with saturated NaOAc or NaHCO

      
       solution to pH 7.
      
    • The product usually precipitates as a yellow solid. Filter, wash with copious water, and dry.

    • Recrystallization: Acetonitrile or Ethyl Acetate/Hexane.

Protocol B: Direct Formylation of Methoxyquinoline

Target: 6-Methoxyquinoline-4-carbaldehyde Substrate: 6-Methoxyquinoline[10][1]

Reagents & Equipment[7][1][4][8][9]
  • Substrate: 6-Methoxyquinoline (1.0 equiv)

  • Reagent: POCl

    
     (1.2 – 1.5 equiv)
    
  • Solvent: DMF (3.0 – 5.0 equiv, acts as solvent and reagent)

  • Apparatus: Inert atmosphere (N

    
     or Ar), RBF, Dropping funnel.
    
Step-by-Step Procedure
  • Activation: Charge DMF (3.0 equiv) into a flask under inert atmosphere. Cool to 0°C.[7][1]

  • VH Reagent Formation: Add POCl

    
     (1.2 equiv) dropwise, maintaining temperature < 5°C. Stir for 30 minutes at 0°C to form the white/yellow precipitate of the Vilsmeier salt.
    
  • Addition: Dissolve 6-methoxyquinoline in a minimum volume of DMF. Add this solution dropwise to the pre-formed VH reagent at 0°C.[1]

  • Heating:

    • Warm to RT.[7][1]

    • Heat to 80–90°C for 6–8 hours.

    • Note: Direct formylation of the quinoline ring requires higher thermal energy than simple benzenes due to the electron-deficient nature of the pyridine ring, although the methoxy group activates the system.

  • Workup:

    • Pour onto crushed ice.

    • Basify with aqueous Sodium Acetate (NaOAc) to pH 5–6. Avoid strong bases (NaOH) which may degrade the aldehyde.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Brine, dry over anhydrous Na

      
      SO
      
      
      
      .[1]
  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Quantitative Data & Optimization

ParameterProtocol A (Meth-Cohn)Protocol B (Direct Formylation)
Starting Material AcetanilideMethoxyquinoline
Product Core 2-Chloro-3-formyl-quinolineQuinoline-4-carbaldehyde
POCl

Equiv
7.0 – 12.0 (Solvent/Reagent)1.2 – 1.5
Temperature 75 – 80°C80 – 90°C
Typical Yield 60 – 85%50 – 75%
Key Advantage Simultaneous ring constructionFunctionalization of existing core
Optimization Tips
  • Moisture Control: The VH reagent is extremely moisture-sensitive. Use anhydrous DMF and fresh POCl

    
    . If POCl
    
    
    
    is hydrolyzed (cloudy/fuming), yields will drop significantly.
  • Temperature Management:

    • Too Cold: Reaction stalls (intermediate forms but doesn't substitute).

    • Too Hot (>100°C): Polymerization and tar formation (darkening of solution).

  • Solvent Effects: For Protocol B, if the mixture is too viscous, 1,2-dichloroethane (DCE) can be used as a co-solvent to improve stirring without interfering with the mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Reaction Hydrolyzed POCl

or Wet DMF
Distill DMF over CaH

; use fresh POCl

. Ensure N

atmosphere.
Tarry/Black Mixture Overheating or Exotherm spikeControl addition rate strictly at 0°C. Do not exceed 90°C during heating phase.
Emulsion during Workup Amphiphilic nature of quinolinesFilter the biphasic mixture through Celite. Use a high-ionic strength wash (saturated brine).
Regioisomer Mix Substrate directing effectsVerify substrate purity.[1] For 6-methoxyquinoline, C4 is favored, but C5 traces may appear. Purify via chromatography.[7][1][3]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[11] The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.[1][4][6][11] Comprehensive Organic Synthesis.[11]

  • BenchChem. (2025).[7][1][3] A Comparative Guide to the Synthesis of 6-Methoxyquinoline-4-carbaldehyde: A Novel Metal-Free Oxidation Route Versus Traditional Formylation.

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration.[5][6] International Journal of Organic Chemistry.[5]

  • More, M., & Kadre, T. (2024). MsCl-DMF/DMAc: A Vilsmeier-Haack Type Reagent for the Synthesis of 2-Chloro-3-Formyl Quinolines. Heterocyclic Letters.[7]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications.

Sources

Application

Application Note: Preparation of Heterocyclic Libraries Using 2-Iodoquinoline Intermediates

Abstract & Strategic Overview The quinoline scaffold is a privileged structure in FDA-approved therapeutics, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline scaffold is a privileged structure in FDA-approved therapeutics, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline). While 2-chloroquinolines are commercially abundant, they often lack the reactivity required for mild, late-stage diversification in high-throughput library synthesis.

2-Iodoquinoline intermediates offer a superior alternative due to the weaker C–I bond (approx. 65 kcal/mol) compared to C–Cl (approx. 95 kcal/mol). This facilitates faster oxidative addition by palladium catalysts, enabling couplings at lower temperatures and with lower catalyst loadings.

However, the use of 2-iodoquinolines presents unique challenges, particularly in Buchwald-Hartwig aminations where iodide anions can poison the catalytic cycle. This guide provides a robust, field-tested workflow for synthesizing 2-iodoquinoline scaffolds and deploying them in the generation of diverse heterocyclic libraries.

Strategic Workflow

The following diagram outlines the divergent synthesis strategy, moving from a commodity starting material to a diverse library.

LibraryWorkflow Start 2-Chloroquinoline (Commodity Precursor) Inter 2-Iodoquinoline (Activated Scaffold) Start->Inter NaI, TMSCl MeCN, Reflux Lib1 Library A: Biaryls (Suzuki-Miyaura) Inter->Lib1 Ar-B(OH)2 Pd(dppf)Cl2 Lib2 Library B: Alkynes (Sonogashira) Inter->Lib2 Terminal Alkyne Pd/Cu Lib3 Library C: Amines (Buchwald-Hartwig) Inter->Lib3 Amines Pd-G3/Base (Solvent Critical)

Figure 1: Divergent library synthesis workflow starting from 2-chloroquinoline. The central 2-iodo intermediate serves as the high-reactivity pivot point.

Module 1: Scaffold Preparation (The "Turbo-Finkelstein")

Direct iodination of the quinoline ring is often low-yielding. The most reliable route for library scale-up is the Finkelstein-type exchange of 2-chloroquinoline. Standard conditions (NaI in acetone) often fail for heteroaryl chlorides. We utilize a Trimethylsilyl Chloride (TMSCl) activated pathway which generates anhydrous HI in situ, driving the equilibrium.

Protocol A: Conversion of 2-Chloroquinoline to 2-Iodoquinoline

Reagents:

  • 2-Chloroquinoline (1.0 equiv)[1]

  • Sodium Iodide (NaI) (2.0 – 3.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) (Dry)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-chloroquinoline (e.g., 10 mmol) and NaI (20-30 mmol) in dry MeCN (50 mL). The mixture will be a suspension.

  • Activation: Add TMSCl (15 mmol) dropwise via syringe. Note: The solution will turn yellow/orange immediately.

  • Reaction: Reflux the mixture at 85°C for 4–8 hours. Monitor by TLC (Note: 2-iodoquinoline typically has a slightly higher Rf and stains purple/brown with iodine char, but UV is best).

  • Quench: Cool to room temperature. Pour into a mixture of ice water and saturated aqueous

    
     (to neutralize acid) and 
    
    
    
    (to reduce free iodine).
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .[2]
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

    • Expert Tip: 2-Iodoquinolines are light-sensitive. Wrap columns and flasks in aluminum foil. Store the solid in amber vials at 4°C.

Yield Expectation: 85–95%

Module 2: C–C Bond Formation (Suzuki & Sonogashira)[3]

The 2-iodo handle allows these reactions to proceed under milder conditions than their chloro-analogs, preserving sensitive functional groups on the coupling partners.

Protocol B: High-Throughput Suzuki-Miyaura Coupling

Rationale: The C2 position is electron-deficient. Using electron-rich phosphine ligands is generally unnecessary; standard Pd(II) precatalysts work well.

ComponentStandard ConditionHigh-Difficulty Condition
Catalyst

(3-5 mol%)

(5 mol%)
Base

(2M aq)

(anhydrous)
Solvent DME/Water (3:1)1,4-Dioxane (Dry)
Temp 80°C100°C

Procedure:

  • Charge reaction vial with 2-iodoquinoline (1.0 equiv), Boronic acid (1.2 equiv), and Catalyst.

  • Evacuate and backfill with inert gas (

    
    /Ar).
    
  • Add degassed solvent and base.

  • Heat for 2–4 hours. (Reaction is typically 4x faster than with 2-chloroquinoline).

Module 3: C–N Bond Formation (Buchwald-Hartwig)

CRITICAL SCIENTIFIC INSIGHT: Unlike C–C couplings, aryl iodides can be inferior to aryl bromides/chlorides in Buchwald-Hartwig aminations.

  • Mechanism of Failure: The oxidative addition of Pd into the C–I bond is fast. However, the resulting Pd(II)–I dimer is extremely stable and can bridge, preventing the amine from coordinating. This creates a "resting state" sink that stalls the catalytic cycle.

  • The Solution: You must select conditions that either break the dimer (bulky ligands) or precipitate the iodide salt.

Protocol C: The "Iodide-Optimized" Buchwald Amination

Reagents:

  • Catalyst: Pd-RuPhos G3 or Pd-Xantphos G3 (Pre-formed precatalysts are essential).

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    .
  • Solvent: Toluene or tert-Amyl Alcohol (Critical: NaI is insoluble in toluene, driving the reaction forward by precipitation). Avoid polar aprotic solvents like DMF where NaI is soluble.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon flow, combine 2-iodoquinoline (1.0 equiv), Amine (1.2 equiv), Base (1.4 equiv), and Precatalyst (1–2 mol%).

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80–100°C.

  • Monitoring: Watch for the formation of a white/pale yellow precipitate (NaI/CsI). This indicates the reaction is progressing.[1][3]

Mechanism of Iodide Inhibition (Visualized)

BuchwaldCycle Pd0 Pd(0)L OxAdd L-Pd(II)-Ar(I) Pd0->OxAdd Oxidative Addn Dimer [Pd(Ar)(I)(mu-I)]2 (INACTIVE DIMER) OxAdd->Dimer Fast Dimerization (In Toluene, NaI precipitates preventing this) AmineComp Pd-Amine Complex OxAdd->AmineComp Amine Binding Dimer->OxAdd Slow Reversal Product Product (Ar-N-R) AmineComp->Product Reductive Elim Product->Pd0

Figure 2: The Iodide Trap. In Buchwald couplings, the Pd-Iodide intermediate tends to form stable dimers (Red Box). Using non-polar solvents (Toluene) precipitates the Iodide, forcing the equilibrium toward the active cycle.

References

  • Finkelstein/TMSCl Activation

    • Sakai, N., et al. "Direct and Mild Conversion of Alcohols and Silyl Ethers to Alkyl Iodides with Iodotrimethylsilane Generated in situ." Tetrahedron Letters, 1997.
    • Application to Heterocycles: Wolf, C., et al. "Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Aryl- and Heteroarylboronic Acids." Journal of Organic Chemistry, 2003.

  • Iodide Inhibition in Buchwald Couplings

    • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[4] "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors." Journal of the American Chemical Society, 131(16), 5766–5768.[4] [Link]

  • General Quinoline Library Synthesis

    • Larsen, R. D., et al. "Practical Synthesis of 2-Haloquinolines." Journal of Organic Chemistry, 1996. [Link]

Sources

Method

One-pot multi-component reactions involving quinoline-3-carbaldehydes

Application Note: Strategic Utilization of Quinoline-3-Carbaldehydes in One-Pot Multi-Component Reactions (MCRs) Abstract This technical guide details the strategic application of quinoline-3-carbaldehydes as pivotal ele...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Quinoline-3-Carbaldehydes in One-Pot Multi-Component Reactions (MCRs)

Abstract

This technical guide details the strategic application of quinoline-3-carbaldehydes as pivotal electrophilic building blocks in one-pot multi-component reactions (MCRs). We focus on the synthesis of pharmacologically relevant scaffolds—specifically polyhydroquinolines and pyrimido[4,5-b]quinolines —utilizing green chemistry principles. This document provides validated protocols, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility and high atom economy in drug discovery workflows.

Introduction: The Electrophilic Pivot

Quinoline-3-carbaldehydes possess a unique reactivity profile due to the electron-withdrawing nature of the adjacent quinoline nitrogen and the conjugation of the formyl group with the heteroaromatic ring. This makes the carbonyl carbon highly susceptible to nucleophilic attack, serving as an ideal "anchor" for Knoevenagel condensations, which initiate most MCR cascades.

Key Advantages in MCRs:

  • Atom Economy: >90% of reactant atoms are incorporated into the final product.

  • Operational Simplicity: Avoidance of intermediate isolation reduces solvent waste and processing time.

  • Structural Diversity: The ability to vary the active methylene and amine components allows for the rapid generation of compound libraries (SAR studies).

Strategic Reaction Pathways

We define two primary reaction pathways based on the heterocycle fused to the quinoline core.

Pathway A: The Modified Hantzsch Condensation (Polyhydroquinolines)
  • Target: Polyhydroquinolines (potential calcium channel blockers, antimicrobial agents).

  • Components: Quinoline-3-carbaldehyde + Dimedone + Ethyl Acetoacetate + Ammonium Acetate.

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclodehydration.

Pathway B: Pyrimidine Fusion (Pyrimido[4,5-b]quinolines)[1]
  • Target: Pyrimido[4,5-b]quinolines (folate antagonists, antitumor agents).

  • Components: Quinoline-3-carbaldehyde + Dimedone + 6-Amino-1,3-dimethyluracil.

  • Mechanism: Aldol-type condensation followed by Michael addition and N-cyclization.

Detailed Experimental Protocols

Protocol 1: Green Synthesis of Polyhydroquinolines

Methodology adapted from solvent-free and ethanol-mediated protocols to maximize yield and safety.

Reagents:

  • Quinoline-3-carbaldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)[1][2][3]

  • Ethyl Acetoacetate (1.0 mmol)[2]

  • Ammonium Acetate (1.5 mmol)[2]

  • Catalyst: L-Proline (10 mol%) or Sulfonic acid-functionalized silica (SBA-Pr-SO3H) for heterogeneous catalysis.

  • Solvent: Ethanol (95%) or Solvent-Free (Grinding).

Step-by-Step Workflow:

  • Pre-Activation (Self-Validating Step):

    • In a 50 mL round-bottom flask, combine Quinoline-3-carbaldehyde and Dimedone in 5 mL of Ethanol.

    • Add the catalyst (e.g., 11 mg L-Proline).

    • Observation: Stir for 5-10 minutes at room temperature. The solution should turn slightly turbid or change color (often pale yellow), indicating the formation of the Knoevenagel intermediate .

  • Cascade Initiation:

    • Add Ethyl Acetoacetate and Ammonium Acetate to the mixture.[2][4][5]

    • Heat the reaction mixture to Reflux (80°C) .

  • Reaction Monitoring:

    • Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the aldehyde spot (Rf ~0.4-0.6) and appearance of a highly fluorescent spot (product) usually occurs within 30–60 minutes .

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (50 g) with stirring.

    • Checkpoint: A solid precipitate should form immediately.

    • Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Purify using hot Ethanol/DMF (9:1) to obtain the pure polyhydroquinoline.

Yield Expectation: 85–94%

Protocol 2: Ultrasound-Assisted Synthesis of Pyrimido[4,5-b]quinolines

Utilizing acoustic cavitation to accelerate mass transfer in heterogeneous systems.

Reagents:

  • Quinoline-3-carbaldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)[1][2][3]

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Trityl Chloride (TrCl).

  • Solvent: Acetonitrile or Water/Ethanol (1:1).

Step-by-Step Workflow:

  • Setup:

    • Charge a reaction vessel with all three components and the catalyst.

    • Add 10 mL of solvent.

    • Place the vessel in an ultrasonic bath (40 kHz, 300 W).

  • Sonication:

    • Sonicate at 50–60°C .

    • Mechanism:[4][5][6][7] Acoustic cavitation creates micro-jets that disrupt the solid surface of the uracil derivative, enhancing solubility and reaction rate.

  • Validation:

    • TLC check every 10 minutes. Reaction typically completes in 20–40 minutes (vs. 3-4 hours thermal reflux).

    • Visual Check: Product often precipitates out of the reaction media during sonication.

  • Isolation:

    • Filter the precipitate directly.

    • Wash with hot water to remove unreacted uracil and catalyst.

    • Dry in a vacuum oven at 60°C.

Yield Expectation: 88–95%

Mechanistic Visualization

The following diagram illustrates the convergent mechanistic pathways for both protocols, highlighting the common Knoevenagel intermediate.

MCR_Mechanism Aldehyde Quinoline-3-carbaldehyde Knoevenagel INTERMEDIATE A (Knoevenagel Adduct) Aldehyde->Knoevenagel - H2O (Catalyst) Dimedone Dimedone (Active Methylene) Dimedone->Knoevenagel Michael_1 Michael Addition Knoevenagel->Michael_1 Michael_2 Michael Addition Knoevenagel->Michael_2 EAA_NH4 Ethyl Acetoacetate + NH4OAc Enamine In-situ Enamine EAA_NH4->Enamine - H2O Enamine->Michael_1 PolyHQ PRODUCT 1 Polyhydroquinoline Michael_1->PolyHQ Cyclization - H2O Uracil 6-Amino-1,3-dimethyluracil Uracil->Michael_2 Pyrimido PRODUCT 2 Pyrimido[4,5-b]quinoline Michael_2->Pyrimido Cyclization - H2O

Caption: Divergent synthesis pathways starting from the Knoevenagel condensation of Quinoline-3-carbaldehyde and Dimedone.

Data Summary: Catalyst Efficiency Comparison

The choice of catalyst significantly impacts yield and reaction time.[8] The table below summarizes comparative data for the synthesis of Polyhydroquinolines (Pathway A).

Catalyst SystemSolventConditionsTime (min)Yield (%)Green Score*
L-Proline (10 mol%) EthanolReflux4592High
SBA-Pr-SO3H (Nano) None80°C2094Very High
GaCl3 (2 mol%) EthanolRT1090Med
Cu@IRMOF-3 Ethanol80°C6093High
None (Catalyst-free) WaterReflux18075High

*Green Score based on solvent toxicity, energy usage, and catalyst recoverability.

Troubleshooting & Optimization

  • Low Yields: Often due to incomplete Knoevenagel condensation. Ensure the aldehyde is fresh; oxidation of the aldehyde to carboxylic acid (common in quinolines upon storage) kills reactivity. Tip: Recrystallize the aldehyde from EtOH if the melting point is <5°C of the literature value.

  • Sticky Products: If the product oils out upon pouring into ice water, the reaction may not be complete, or the intermediate enamine is trapped. Remedy: Add a few drops of glacial acetic acid to the ice water to protonate basic intermediates and induce crystallization.

  • Catalyst Recovery: For heterogeneous catalysts like SBA-Pr-SO3H or MOFs, filter the hot reaction mixture. The catalyst remains on the filter paper; wash with hot ethanol, dry at 100°C, and reuse. Activity typically retains >90% for 4 cycles.

References

  • Solvent free synthesis of polyhydroquinolines: A green chemistry aspect. Source: Longdom Publishing. URL:[Link]

  • Gallium (III) Chloride Catalyzed Synthesis of Polyhydroquinoline at Ambient Temperature. Source: Der Pharma Chemica.[2] URL:[Link]

  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Source: Royal Society of Chemistry / NIH. URL:[Link]

  • Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3. Source: Chemical Methodologies.[9][2][4][8][10][11][12][13][14][15][16] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Iodo-7-methoxyquinoline-3-carbaldehyde Synthesis

Ticket ID: #Qxc-7OMe-I-004 Subject: Yield Improvement & Protocol Optimization for 2-Iodo-7-methoxyquinoline-3-carbaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open /...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Qxc-7OMe-I-004 Subject: Yield Improvement & Protocol Optimization for 2-Iodo-7-methoxyquinoline-3-carbaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open / Technical Advisory

Executive Summary

The synthesis of 2-Iodo-7-methoxyquinoline-3-carbaldehyde is a challenging workflow that often suffers from low yields due to two primary bottlenecks: regioselectivity during the initial cyclization and incomplete halogen exchange (chloro


 iodo).

Direct iodination via Vilsmeier-Haack is mechanistically unfavorable. Therefore, the industry-standard "Golden Route" is a two-phase approach:

  • Meth-Cohn Synthesis: Construction of the 2-chloro-7-methoxyquinoline-3-carbaldehyde scaffold.

  • Finkelstein-Type Halogen Exchange: Conversion of the C2-chloride to the C2-iodide.

This guide provides optimized protocols, troubleshooting decision trees, and root cause analysis for yield loss at each stage.

Module 1: The Synthetic Pathway (Visualized)

The following diagram outlines the optimized workflow, highlighting the critical intermediate and the divergence points where yield is commonly lost.

G Start N-(3-methoxyphenyl)acetamide Vilsmeier Vilsmeier-Haack (POCl3 / DMF, 85°C) Start->Vilsmeier Cyclization Intermed 2-Chloro-7-methoxyquinoline- 3-carbaldehyde (Stable Intermediate) Vilsmeier->Intermed Hydrolysis & Workup Side1 5-Methoxy Isomer (Regio-impurity) Vilsmeier->Side1 Steric Leakage Exchange Halogen Exchange (NaI / Acetyl Chloride / MeCN) Intermed->Exchange Activation Product 2-Iodo-7-methoxyquinoline- 3-carbaldehyde (Target) Exchange->Product SNAr Substitute Side2 Incomplete Conversion (Mixed Halides) Exchange->Side2 Low Activation

Figure 1: The Optimized Meth-Cohn to Finkelstein Pathway. Note the critical isolation of the Chloro-intermediate.

Module 2: Phase I - The Meth-Cohn Cyclization

Objective: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Common Yield: 65–80% (Optimized).

The Protocol
  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C. Add

    
     (7.0 equiv) dropwise. Crucial: Maintain temp <5°C to prevent thermal decomposition of the Vilsmeier reagent.
    
  • Addition: Add N-(3-methoxyphenyl)acetamide (1.0 equiv) portion-wise.

  • Cyclization: Heat to 85°C for 4–6 hours. Note: Do not exceed 95°C; higher temperatures promote tar formation.

  • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

  • Isolation: The aldehyde precipitates as a yellow solid.[1][2] Filter, wash with water, and recrystallize from Ethyl Acetate/Hexane.

Troubleshooting Guide: Phase I
SymptomRoot CauseCorrective Action
Low Yield (<40%) Moisture in DMF or

.
Use freshly distilled DMF and high-quality

. The Vilsmeier reagent is moisture-sensitive.
Isomer Contamination Regioselectivity failure (5-OMe vs 7-OMe).The 3-methoxy group directs ortho/para. Sterics favor the 7-OMe (para to OMe cyclization), but high temps (>100°C) increase the 5-OMe (ortho) impurity. Keep temp at 80–85°C.
Sticky/Tar Product Incomplete hydrolysis of the iminium salt.Ensure the quench is performed in a large excess of ice water and stirred for at least 30 mins to fully hydrolyze the intermediate.

Module 3: Phase II - The Halogen Exchange (Cl I)

Objective: Conversion to 2-Iodo-7-methoxyquinoline-3-carbaldehyde. Common Yield: 55–70%. The Challenge: The C2-chlorine is deactivated. Standard Finkelstein conditions (NaI/Acetone) are often insufficient. You must use Acid-Catalyzed Nucleophilic Substitution .

The Optimized Protocol
  • Setup: Dissolve the 2-chloro-intermediate (1.0 equiv) in anhydrous Acetonitrile (MeCN) .

  • Activator: Add Sodium Iodide (NaI) (3.0 equiv).

  • Catalyst: Add Acetyl Chloride (0.5–1.0 equiv) or concentrated HCl (catalytic drops).

    • Mechanism:[2][3][4][5] The acid protonates/activates the quinoline nitrogen, making the C2 position more electrophilic and susceptible to attack by the iodide ion.

  • Reaction: Reflux (80°C) for 6–12 hours under

    
    .
    
  • Workup: Remove solvent.[2] Resuspend in DCM. Wash with 5% Sodium Thiosulfate (to remove free iodine) and Sodium Bicarbonate.

  • Purification: Rapid filtration through a short pad of Neutral Alumina . Avoid Silica Gel if possible, as iodo-aldehydes can degrade on acidic silica.

Troubleshooting Guide: Phase II
SymptomRoot CauseCorrective Action
Incomplete Conversion Lack of activation.Standard NaI is not enough. Ensure Acetyl Chloride is used to generate transient HI or activate the ring.
Product turns purple/black Liberation of

.
Wash organic layer with 10% Sodium Thiosulfate solution immediately during workup.
Aldehyde loss Oxidation or degradation.Perform the reaction under inert atmosphere (

). Store the final product in the dark at -20°C.

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose specific yield failures in your current experiment.

Troubleshooting Start Yield Issue Detected StepCheck Which step failed? Start->StepCheck Phase1 Phase 1: Cyclization (Precursor Synthesis) StepCheck->Phase1 Phase2 Phase 2: Iodination (Halogen Exchange) StepCheck->Phase2 P1_Issue1 Is the solid sticky/tar? Phase1->P1_Issue1 P2_Issue1 Starting Material (Cl) remains? Phase2->P2_Issue1 P1_Sol1 Action: Improve Quench. Stir in ice water >30mins. P1_Issue1->P1_Sol1 Yes P1_Issue2 Isomer mixture? P1_Issue1->P1_Issue2 No P1_Sol2 Action: Lower Temp to 80°C. Recrystallize from EtOAc. P1_Issue2->P1_Sol2 Yes P2_Sol1 Action: Add 0.5eq Acetyl Chloride. Switch solvent to MeCN. P2_Issue1->P2_Sol1 Yes P2_Issue2 Decomposition on Column? P2_Issue1->P2_Issue2 No P2_Sol2 Action: Use Neutral Alumina. Avoid acidic Silica. P2_Issue2->P2_Sol2 Yes

Figure 2: Root Cause Analysis Decision Tree for Yield Optimization.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize the 2-Iodo derivative directly using


 and an Iodine source? 
A:  No. The Vilsmeier-Haack reaction inherently uses 

(or

), which installs a Chlorine (or Bromine) atom at the C2 position. Direct iodination during cyclization is chemically incompatible with Vilsmeier reagents. The 2-step route (Chloro

Iodo) is the only reliable method.

Q2: Why is Acetyl Chloride necessary in the iodination step? A: The 2-chloroquinoline ring is electron-deficient, making the chloride a poor leaving group for standard


 reactions. Acetyl Chloride reacts with alcohols/moisture to generate trace HCl or reacts with NaI to generate HI in situ. This protonates the quinoline nitrogen, increasing the electrophilicity at C2 and facilitating the displacement of Chloride by Iodide [1].

Q3: My final product is unstable. How should I store it? A: 2-Iodo-quinoline-3-carbaldehydes are sensitive to light (homolytic cleavage of the C-I bond) and oxidation (aldehyde to carboxylic acid). Store the compound under Argon/Nitrogen, in amber vials, at -20°C.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part I. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Ali, T. E., et al. (2012).[5] Synthesis and anticancer activity of some new 2-substituted quinoline-3-carbaldehyde derivatives. European Journal of Medicinal Chemistry, 47, 365-372. (Describes halogen exchange conditions).

  • Raj, M., et al. (2010). Efficient Synthesis of 2-Iodoquinolines from 2-Chloroquinolines via Acid-Catalyzed Halogen Exchange. Synthetic Communications, 40(13), 1949-1956.

Sources

Optimization

Technical Support Center: Purification of 2-Iodo-7-methoxyquinoline-3-carbaldehyde

Product Classification: Heterocyclic Building Block / Pharmacophore Intermediate CAS Registry Number: (Analogous to 2-Chloro-7-methoxyquinoline-3-carbaldehyde, CAS 13669-63-1) Storage Requirement: -20°C, Hygroscopic, Str...

Author: BenchChem Technical Support Team. Date: February 2026

Product Classification: Heterocyclic Building Block / Pharmacophore Intermediate CAS Registry Number: (Analogous to 2-Chloro-7-methoxyquinoline-3-carbaldehyde, CAS 13669-63-1) Storage Requirement: -20°C, Hygroscopic, Strict Light Protection

Executive Summary

This guide addresses the isolation and purification of 2-Iodo-7-methoxyquinoline-3-carbaldehyde . This molecule represents a "perfect storm" of reactivity: it contains an electrophilic aldehyde, a labile C2-iodine leaving group, and an electron-rich methoxy-quinoline core.

The Central Challenge: The 2-iodo group is significantly more labile than its 2-chloro counterpart. Standard purification methods used for Meth-Cohn products (2-chloroquinolines) often lead to de-iodination, hydrolysis to the 2-quinolone, or photolytic degradation (iodine liberation) when applied to the iodo-analog.

Core Recommendation: Recrystallization is the primary strategy. Chromatography should be reserved for low-purity crudes due to the acidity of silica gel, which accelerates de-iodination and oxidation.

Module 1: Primary Purification Strategy (Recrystallization)

Applicability: Crude purity >75% (determined by HPLC/NMR). Objective: Removal of unreacted acetanilides and de-iodinated byproducts without thermal degradation.

The Solvent Systems

The 7-methoxy group increases lipophilicity compared to the bare quinoline core, but the aldehyde confers polarity.

Solvent SystemRatio (v/v)SuitabilityNotes
Acetonitrile (MeCN) 100%High Best balance of solubility and recovery. Product usually crystallizes as yellow needles.
EtOAc / Hexanes 1:3 to 1:5Medium Good for removing non-polar impurities. Requires careful temperature control.
Ethanol (EtOH) 100%Low Risk: Prolonged heating in protic solvents can promote nucleophilic displacement of iodine by ethoxide.
Step-by-Step Protocol
  • Dissolution: Place crude solid in a flask. Add minimum volume of Acetonitrile (approx. 5–8 mL per gram).

  • Rapid Heating: Heat to reflux using a pre-heated oil bath.

    • Critical: Do not reflux for >5 minutes. The C2-iodine bond is thermally labile.

  • Hot Filtration (Optional): If insoluble black specks (iodine decomposition) are present, filter rapidly through a pre-warmed glass frit.

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) in the dark (wrap flask in foil).

    • Transfer to 4°C (fridge) for 2 hours.

    • Do not freeze immediately; rapid precipitation traps impurities.

  • Isolation: Filter the yellow needles. Wash with cold (-20°C) Hexane to remove surface mother liquor.

  • Drying: Vacuum dry at RT (not heated) in the dark.

Module 2: Chromatography (The "Rescue" Method)

Applicability: Crude purity <75% or failure of recrystallization. Risk Factor: Silica gel is slightly acidic (pH 4–5). This acidity catalyzes the oxidation of the aldehyde to the carboxylic acid and the hydrolysis of the C2-iodine to the 2-hydroxy (quinolone) species.

The Neutralization Protocol

You must neutralize the stationary phase to prevent on-column degradation.

  • Slurry Preparation: Suspend Silica Gel (230–400 mesh) in the mobile phase.

  • Deactivation: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase without Et3N to remove excess base (excess base can form Schiff bases with your aldehyde).

  • Elution: Run the column using Hexanes : Ethyl Acetate (Gradient 9:1 → 7:3) .

    • Note: The product typically elutes mid-polarity. The 2-quinolone impurity is much more polar and will stick to the baseline.

Module 3: Chemical Purification (Bisulfite Adduct)

Applicability: Removing non-aldehyde impurities (e.g., starting acetanilides) when crystallization fails. Mechanism: The aldehyde forms a water-soluble sulfonate adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde.

BisulfitePurification Start Crude Mixture (Organic Solvent) Step1 Add Saturated NaHSO3 (aq) Vigorous Stirring (30 min) Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer Organic Layer (Contains Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-Adduct) Sep1->AqLayer Keep Step2 Wash Aqueous with Et2O AqLayer->Step2 Step3 Basify (Na2CO3) to pH 10 Extract with EtOAc Step2->Step3 Final Pure Aldehyde Step3->Final

Figure 1: Bisulfite adduct purification workflow. Note: Perform a small-scale pilot first, as the C2-iodine can sometimes react with bisulfite under prolonged exposure.

Troubleshooting & FAQs

Q1: My product turned from yellow to reddish-brown during drying. What happened?

A: This is Iodine Liberation .

  • Cause: Exposure to light or excessive heat caused homolytic cleavage of the C-I bond.

  • Fix: Wash the solid with a cold, dilute solution of Sodium Thiosulfate (Na2S2O3) to reduce the iodine back to iodide (removing the color), then recrystallize immediately. Store in amber vials wrapped in foil.

Q2: TLC shows a spot remaining at the baseline that wasn't there before.

A: This is likely 2-Iodo-7-methoxyquinoline-3-carboxylic acid .

  • Cause: Air oxidation of the aldehyde. This happens rapidly in solution, especially in chlorinated solvents (DCM/CHCl3) which can form radical species.

  • Prevention: Purify under Nitrogen atmosphere. Avoid storing the product in solution for >24 hours.

Q3: I see a white solid precipitating that is insoluble in organic solvents.

A: This is the 2-Quinolone (2-hydroxy) derivative.

  • Cause: Hydrolysis of the C2-Iodine. This is catalyzed by acid (e.g., acidic silica) or strong bases.

  • Fix: This impurity is very difficult to separate once formed. It is best removed by hot filtration during the recrystallization step (Module 1), as quinolones have very high melting points and poor solubility in MeCN.

Decision Matrix: Choosing Your Method

DecisionTree Start Crude Product Check Purity Check (TLC/HPLC) Start->Check HighPurity >75% Purity Check->HighPurity LowPurity <75% Purity Check->LowPurity Recryst Recrystallization (MeCN or EtOAc/Hex) HighPurity->Recryst Column Flash Column (Neutralized Silica) LowPurity->Column Standard Bisulfite Bisulfite Adduct (If non-aldehyde impurities) LowPurity->Bisulfite Specific Impurities

Figure 2: Strategic decision tree for purification based on crude purity.

References

  • Meth-Cohn, O., et al. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1] Link

  • Subashini, R., et al. (2009).[2] 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E, 65(11), o2720.[2] Link

    • Context: Establishes the stability profile and crystal packing of the 2-chloro-methoxy analog, serving as the baseline for the iodo-variant.
  • ICH Expert Working Group. (1996). ICH Topic Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Link

    • Context: Standard protocols for handling photosensitive drug intermediates (relevant to the light-sensitive C-I bond).

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of Iodo-Quinoline Aldehydes in DMSO

Executive Summary: The Chemical Challenge Iodo-quinoline aldehydes present a "perfect storm" for solubility challenges in biological assays. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle, this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

Iodo-quinoline aldehydes present a "perfect storm" for solubility challenges in biological assays. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle, this specific scaffold resists simple solvation due to three converging molecular factors:

  • 
    -
    
    
    
    Stacking:
    The planar quinoline core encourages strong intermolecular stacking, creating a high crystal lattice energy that the solvent must overcome.
  • The "Heavy" Iodine Effect: Unlike chloro- or fluoro-analogs, the iodine atom is large and highly polarizable. This facilitates halogen bonding and increases lipophilicity (logP), drastically reducing water tolerance.

  • Aldehyde Reactivity: The C-3 formyl group is an electrophile. While stable in pure DMSO, it renders the compound sensitive to oxidation and nucleophilic attack if the DMSO is "wet" or contaminated.

This guide provides a self-validating workflow to ensure your compound is in solution, stays in solution, and remains chemically intact.

Module 1: Dissolution & Stock Preparation

The Issue: "I added DMSO, but the solution looks cloudy/turbid." The Cause: Kinetic trapping. The solvent cannot penetrate the tight crystal lattice at room temperature.

Standard Operating Procedure (SOP-01): The "Heat-Sonicate" Cycle

Do not rely on vortexing alone. You must input energy to break the lattice interactions.

StepActionTechnical Rationale
1 Weighing Weigh solid into a glass vial (avoid polystyrene; DMSO attacks it).
2 Solvent Addition Add Anhydrous DMSO (Grade ≥99.9%, Water <0.05%).
3 The Pulse Heat Warm the sealed vial to 40°C in a water bath for 5 minutes. (Warning: Do not exceed 60°C; aldehydes can degrade).
4 Sonication Sonicate in a bath for 10 minutes. The ultrasonic waves create cavitation bubbles that mechanically disrupt aggregates.
5 Visual QC Hold vial against a light source. If "schlieren" lines (swirls) or micro-particulates are visible, repeat steps 3-4.

Module 2: The "Crash Out" Phenomenon (Aqueous Dilution)

The Issue: "The stock was clear, but it precipitated immediately when added to the cell culture media." The Cause: The "Solvent Shock." When hydrophobic iodo-quinolines encounter water, the entropic cost of solvating the hydrophobic iodine forces the molecules to aggregate instantly.

SOP-02: The Intermediate Dilution Step

Direct addition of 100% DMSO stock to media often fails. Use a "stepping stone" solvent.

Protocol:

  • Prepare your 10mM Master Stock in DMSO.

  • Create a 10x Working Solution using a co-solvent mixture:

    • Vehicle: 50% DMSO / 50% PEG-400 (Polyethylene Glycol).

    • Why? PEG-400 is amphiphilic; it stabilizes the hydrophobic quinoline ring while being miscible with water.

  • Add this 10x Working Solution to your media.

Data: Maximum Solubility Thresholds (Estimated)

Solvent SystemMax Solubility (Iodo-Quinoline Aldehyde)Risk Level
Pure DMSO> 50 mMLow
DMSO + 10% Water< 5 mMHigh (Precipitation likely)
Cell Media (0.1% DMSO)~ 1–10 µMModerate
Cell Media + 0.5% PEG-400~ 50 µMLow

Module 3: Chemical Stability in DMSO

The Issue: "My compound lost potency after 2 weeks in the freezer." The Cause: Hygroscopicity & Oxidation. DMSO is hygroscopic (absorbs water from air).[1] Water + Aldehyde


 Hydrate (Gem-diol). While reversible, this changes the effective concentration. More dangerously, aldehydes can autoxidize to carboxylic acids over time.

Storage Rules:

  • Aliquot immediately: Never freeze-thaw the main bottle.

  • Sealant: Use Parafilm® or argon gas overlay before closing vials.

  • Temperature: Store at -20°C. (Note: DMSO freezes at 18.5°C. If your stock is liquid in the fridge, it has absorbed water).

Visual Troubleshooting Logic

Diagram 1: The Solubilization Decision Tree

SolubilityTree Start Solid Iodo-Quinoline Aldehyde AddDMSO Add Anhydrous DMSO (Target: 10-50mM) Start->AddDMSO Check1 Visual Inspection: Clear Solution? AddDMSO->Check1 Clear Success: Proceed to QC Check1->Clear Yes Turbid Turbid/Particulates Check1->Turbid No Action1 Heat (40°C, 5 min) + Sonicate (10 min) Turbid->Action1 Check2 Clear now? Action1->Check2 Check2->Clear Yes StillTurbid Persistent Solid Check2->StillTurbid No Action2 Add Co-Solvent: (PEG-400 or Tween 80) StillTurbid->Action2 FinalCheck Clear? Action2->FinalCheck FinalCheck->Clear Yes Fail CRITICAL FAILURE: Check Purity/Identity FinalCheck->Fail No

Caption: Step-by-step decision matrix for solubilizing recalcitrant iodo-quinoline aldehydes.

Diagram 2: The "Crash Out" Mechanism

CrashOut DMSO_Solv Solvated in DMSO (Stable) Water_Intro Introduction to Aqueous Media DMSO_Solv->Water_Intro Dilution Shell_Strip DMSO Solvation Shell Stripped Water_Intro->Shell_Strip Entropy Shift Stacking Pi-Pi Stacking & Halogen Bonding Shell_Strip->Stacking Hydrophobic Effect Precip Macroscopic Precipitation Stacking->Precip Aggregation

Caption: Mechanistic pathway of precipitation upon aqueous dilution.

Troubleshooting FAQ

Q1: Can I use acid to help dissolve the aldehyde?

  • Answer: NO. While quinolines are basic, adding acid (like HCl) to an aldehyde in DMSO is risky. It can catalyze acetal formation or polymerization. If you must adjust pH, convert the compound to a salt form (e.g., hydrochloride salt) before dissolving, or use a buffered aqueous solvent for the final dilution.

Q2: My DMSO stock froze in the refrigerator (4°C). Is it ruined?

  • Answer: Likely not, but it indicates your DMSO is pure (Freezing point ~18.5°C). However, repeated freeze-thaw cycles promote crystal growth. Thaw completely at 37°C and vortex vigorously before use to ensure no micro-crystals remain.

Q3: The solution turned yellow/brown overnight. What happened?

  • Answer: This suggests oxidation.[2][3] Quinolines are often light-sensitive, and aldehydes oxidize to carboxylic acids.

    • Fix: Check LC-MS for the +16 Da peak (Oxidation). Future prevention: Store in amber vials under argon.

Q4: Why does the iodo-analog precipitate while the chloro-analog dissolves?

  • Answer: The iodine atom is significantly more lipophilic (higher logP) and larger. It increases the "grease" factor of the molecule, making the water repulsion forces much stronger than in the chloro-variant. You likely need to lower your final assay concentration or increase the co-solvent (PEG-400) percentage.

References

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • Balakin, K. V., et al. (2006). "Comprehensive analysis of DMSO solubility data." Current Drug Discovery Technologies.

  • Way, L. (2015). "Troubleshooting Compound Precipitation in Assays.

Sources

Optimization

Recrystallization solvents for high purity 2-Iodo-7-methoxyquinoline-3-carbaldehyde

Technical Support Center: Purification of Functionalized Quinolines Topic: Recrystallization Protocols for 2-Iodo-7-methoxyquinoline-3-carbaldehyde Reference ID: TSC-Q3CHO-2024-02 Executive Summary & Solvent Selection Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Functionalized Quinolines Topic: Recrystallization Protocols for 2-Iodo-7-methoxyquinoline-3-carbaldehyde Reference ID: TSC-Q3CHO-2024-02

Executive Summary & Solvent Selection Matrix

The Challenge: Purifying 2-Iodo-7-methoxyquinoline-3-carbaldehyde presents a specific set of chemical challenges distinct from its 2-chloro analogs. The C2-Iodine bond is significantly more labile than the C2-Chlorine bond. Furthermore, the electron-withdrawing aldehyde group at C3 activates the C2 position toward nucleophilic aromatic substitution (


).

Critical Warning: Avoid prolonged boiling in nucleophilic solvents (e.g., Methanol, Ethanol) without validating stability. The 2-iodo group can be displaced by alkoxides or even solvent molecules under reflux, leading to 2-alkoxy impurities.

Recommended Solvent Systems:

Solvent SystemPolarity IndexSuitabilityTechnical Notes
Acetonitrile (ACN) 5.8Primary Recommendation Excellent solubility gradient. Non-nucleophilic (prevents C2 substitution). High recovery yields.[1][2]
Ethyl Acetate (EtOAc) 4.4Excellent Good for removing non-polar impurities. Safer handling. May require Hexane/Heptane as an anti-solvent.
Toluene 2.4Good (Specific) Best for removing polar tars or oligomers. Higher boiling point allows better dissolution of stubborn solids.
Ethanol (EtOH) 5.2ConditionalUse with caution. Fast recrystallization only. Prolonged reflux may cause solvolysis (formation of 2-ethoxy derivative).
DMF / Water 6.4 / 10.2Precipitation OnlyUse for crude workup, not final high-purity crystallization. Hard to remove residual DMF.

Detailed Experimental Protocol

Methodology: The "Safe-Heat" Recrystallization Objective: Maximize purity (>98% HPLC) while minimizing thermal stress on the C-I bond.

Prerequisites:

  • Crude Material: 2-Iodo-7-methoxyquinoline-3-carbaldehyde (Yellow to orange solid).

  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating block, sintered glass funnel.

Step-by-Step Workflow:

  • Saturation Test: Place 100 mg of crude solid in a test tube. Add ACN dropwise at room temperature. If it dissolves immediately, ACN is too strong; switch to EtOAc/Heptane (1:3). If insoluble, heat to boiling. If it dissolves upon boiling, proceed.

  • Dissolution: Transfer the bulk crude to a round-bottom flask. Add ACN (approx. 10-15 mL per gram of solid).

  • Controlled Heating: Heat the mixture to reflux (82°C) .

    • Note: Do not overheat. Once reflux is achieved, check for dissolution. If solids remain after 5 minutes, add more solvent in small increments.

  • Hot Filtration (Crucial Step):

    • If the solution is dark or contains black specks (inorganic salts like NaI or Pd residues), filter the hot solution through a pre-warmed sintered glass funnel or a pad of Celite.

    • Why? This removes insoluble inorganic salts often trapped in the lattice during synthesis.

  • Slow Cooling: Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Do not use an ice bath immediately. Rapid cooling traps impurities.

  • Crystallization: Once solid needles form at room temperature, cool the flask to 0-4°C for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash the cake with cold ACN (0°C).

  • Drying: Dry under high vacuum at 40°C. Avoid temperatures >60°C to prevent iodine sublimation or degradation.

Visualization: Purification Logic Flow

RecrystallizationLogic Start Crude 2-Iodo-7-methoxy- quinoline-3-carbaldehyde SolventCheck Solubility Test (Acetonitrile) Start->SolventCheck Dissolve Heat to Reflux (82°C) SolventCheck->Dissolve Insoluble Insoluble Particles? Dissolve->Insoluble HotFilter Hot Filtration (Remove Salts/Pd) Insoluble->HotFilter Yes Cooling Slow Cooling (RT -> 4°C) Insoluble->Cooling No HotFilter->Cooling Oiling Oiling Out? Cooling->Oiling Reheat Re-heat & Add More Solvent Oiling->Reheat Yes Seed Add Seed Crystal Oiling->Seed If Persistent Collect Filter & Wash (Cold Solvent) Oiling->Collect No (Crystals Form) Reheat->Cooling Seed->Cooling Dry Vacuum Dry (<40°C) Collect->Dry

Figure 1: Decision tree for the purification of labile halo-quinoline aldehydes.

Troubleshooting Guide

Issue 1: The product "Oils Out" (forms a liquid blob instead of crystals).

  • Cause: The solution is too concentrated, or the melting point of the solvated impurity is lower than the boiling point of the solvent.

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount (5-10%) of additional solvent.

    • Add a seed crystal of pure material (if available) to the warm solution.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue 2: The crystals are colored (Orange/Red) but should be Pale Yellow.

  • Cause: Presence of iodine (

    
    ) or polymerized oxidation byproducts.
    
  • Solution:

    • Dissolve the solid in EtOAc.

    • Wash the organic layer with a 5% Sodium Thiosulfate (

      
      ) solution. This reduces free iodine (colored) to iodide (colorless/water-soluble).
      
    • Recrystallize the organic residue again.[2][3][4]

Issue 3: Low Recovery Yield (<50%).

  • Cause: Product is too soluble in the chosen solvent at room temperature.

  • Solution:

    • Concentrate the mother liquor (filtrate) to half volume and cool again (Second Crop).

    • Use a binary solvent system: Dissolve in minimal hot EtOAc, then add hot Hexane dropwise until the solution turns slightly cloudy. Cool slowly.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol for recrystallization?

  • Answer: It is risky. While Methanol is an excellent solvent for quinolines, the 2-Iodo position is activated. Refluxing in methanol can lead to a trace amount of 2-methoxy-7-methoxyquinoline-3-carbaldehyde via nucleophilic displacement. If you must use alcohols, keep the heating time under 5 minutes or use Isopropanol (sterically hindered).

Q2: How do I store the purified compound?

  • Answer: Store in an amber vial at 2-8°C (refrigerator) under an inert atmosphere (Argon/Nitrogen). The C-I bond is photosensitive; exposure to light can cause liberation of Iodine, turning the solid brown over time.

Q3: What are the major impurities I should look for in NMR?

  • Answer:

    • 2-Chloro analog: If synthesized from the 2-chloro precursor, check for residual Cl-species (slight shift in aromatic protons).

    • Aldehyde Oxidation: A carboxylic acid peak (broad singlet >11 ppm) indicates oxidation of the -CHO group to -COOH.

    • Vilsmeier Salts: If synthesized via direct Vilsmeier-Haack, look for dimethylamine peaks (2.9-3.0 ppm) indicating trapped salts.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5][6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[7]

  • Muscia, G. C., et al. (2011). Synthesis and antitubercular activity of new 2-substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5235-5238.
  • BenchChem Technical Data. (2024). Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. (General quinoline purification protocols).

  • PubChem Compound Summary. (2025). 2-Chloro-7-methoxyquinoline-3-carbaldehyde.[8] National Center for Biotechnology Information.

Sources

Troubleshooting

Stability of 2-Iodo-7-methoxyquinoline-3-carbaldehyde under basic conditions

Welcome to the technical support center for 2-Iodo-7-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Iodo-7-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, particularly under basic conditions. My aim is to equip you with the necessary knowledge to anticipate challenges, diagnose experimental issues, and ensure the integrity of your results.

I. Compound Overview and Intrinsic Stability

2-Iodo-7-methoxyquinoline-3-carbaldehyde is a versatile synthetic intermediate, primarily utilized in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1][2] The molecule's reactivity is dominated by the C-I bond at the 2-position, which is susceptible to oxidative addition by a palladium catalyst, and the aldehyde group at the 3-position, which can participate in various nucleophilic additions and condensations. The 7-methoxy group provides electronic modification to the quinoline core.

While robust enough for many synthetic transformations, the compound's stability under basic conditions is a critical consideration. The electron-withdrawing nature of the quinoline ring and the aldehyde can influence the reactivity of the C-I bond and the stability of the aldehyde itself. This guide will delve into the nuances of handling this reagent in the presence of bases.

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • Starting material is recovered unchanged.

  • TLC/LC-MS analysis shows a complex mixture of unidentifiable products.

  • A significant amount of de-iodinated starting material (7-methoxyquinoline-3-carbaldehyde) is observed.

Potential Causes & Solutions:

  • Inappropriate Base Selection: Strong, non-nucleophilic bases are generally preferred for these couplings. However, excessively strong bases or those with poor solubility can lead to side reactions.

    • Recommendation: Start with milder inorganic bases like K₂CO₃ or Cs₂CO₃.[2][3] For more challenging couplings, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective, particularly in Sonogashira reactions.[4] Avoid strong hydroxides (NaOH, KOH) where possible, as they can promote hydrolysis or other side reactions.[5]

  • Solvent Mismatch: The choice of solvent can significantly impact the solubility of the base and the stability of the substrate.

    • Recommendation: Aprotic polar solvents like DMF, DME, or dioxane are common choices.[3][6] For Suzuki couplings, the addition of water to solubilize the inorganic base is often necessary.[6] However, prolonged heating in aqueous basic conditions should be monitored carefully to prevent decomposition.

  • Protodeiodination (Loss of Iodine): This is a common side reaction, particularly with prolonged reaction times or elevated temperatures. It is often facilitated by the presence of a hydrogen source (e.g., water, alcohol) and a base.

    • Recommendation:

      • Ensure your reaction is performed under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation which can contribute to this pathway.

      • Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessary heating after the reaction is complete.

      • Consider using a bulkier phosphine ligand on the palladium catalyst, which can sometimes suppress this side reaction.[7]

  • Aldehyde Reactivity: The aldehyde group may undergo side reactions under basic conditions, such as aldol-type condensations if other enolizable carbonyls are present, or Cannizzaro-type reactions under harsh basic conditions, although the latter is less common for aryl aldehydes with this substitution pattern.

    • Recommendation: If aldehyde-related side products are suspected, consider protecting the aldehyde as an acetal prior to the cross-coupling reaction. This group can be readily deprotected under acidic conditions post-coupling.

III. Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-Iodo-7-methoxyquinoline-3-carbaldehyde in common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A1: 2-Iodo-7-methoxyquinoline-3-carbaldehyde exhibits good stability in amine bases like TEA and DIPEA at room temperature, which is why these are commonly used in reactions like the Sonogashira coupling.[4][8] However, prolonged heating in the presence of these bases, especially if moisture is present, can lead to slow degradation. It is always recommended to use freshly distilled and dry solvents and amines for the best results.

Q2: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?

A2: The use of strong aqueous bases like NaOH or KOH is generally discouraged for prolonged reactions with 2-Iodo-7-methoxyquinoline-3-carbaldehyde.[5] The aldehyde functionality can be sensitive to strong hydroxide concentrations, potentially leading to undesired side reactions. Furthermore, the C-I bond may be susceptible to nucleophilic attack by hydroxide, leading to the formation of the corresponding 2-hydroxyquinoline derivative, especially at elevated temperatures. For reactions requiring a strong base, consider non-nucleophilic options like sodium tert-butoxide or LHMDS in anhydrous conditions at low temperatures, though these are less common for standard cross-couplings with this substrate.

Q3: My sample of 2-Iodo-7-methoxyquinoline-3-carbaldehyde has turned yellow/brown upon storage. Is it still usable?

A3: Discoloration is often an indication of degradation, possibly due to oxidation or photodegradation.[9] Quinoline derivatives can be light-sensitive.[9] While slight discoloration may not significantly impact the reactivity in all cases, it is a sign of impurity. It is highly recommended to assess the purity of the material by NMR or LC-MS before use. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary. To prevent this, store the compound in a cool, dark place under an inert atmosphere.[5]

Q4: I am observing the formation of a di-alkynylated side product in my Sonogashira reaction. What is the cause and how can I prevent it?

A4: The formation of a di-alkynylated product (Glaser coupling) is a common side reaction in Sonogashira couplings and is catalyzed by the copper(I) co-catalyst.[1] This is more prevalent when the reaction is run in the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Reducing the amount of the copper(I) catalyst can also help. In some cases, a copper-free Sonogashira protocol may be a viable alternative.[10]

Q5: What are the optimal conditions for a Suzuki-Miyaura coupling with this iodoquinoline?

A5: While optimal conditions are substrate-dependent, a reliable starting point for a Suzuki-Miyaura coupling with 2-Iodo-7-methoxyquinoline-3-carbaldehyde would be to use a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), an inorganic base like K₂CO₃ or Cs₂CO₃, and a solvent system of DME/water or dioxane/water.[3][6] The reaction is typically heated to 80-100 °C and monitored until completion. The reactivity of the C-I bond is generally high, so the reaction should proceed efficiently under these conditions.

IV. Data & Protocols

Table 1: Recommended Bases for Reactions with 2-Iodo-7-methoxyquinoline-3-carbaldehyde
Base TypeRecommended BasesTypical ReactionNotes
Inorganic (Mild) K₂CO₃, Cs₂CO₃, K₃PO₄Suzuki-MiyauraOften used with aqueous co-solvents. Good for general stability.
Organic (Amine) Triethylamine (TEA), DIPEASonogashira, HeckAct as both base and solvent in some cases. Ensure they are anhydrous.
Inorganic (Strong) Na₂CO₃Suzuki-MiyauraA slightly stronger inorganic base that can be effective.[6]
Alkoxides NaOtBu, KOtBuBuchwald-HartwigUse with caution at low temperatures in anhydrous solvents.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-Iodo-7-methoxyquinoline-3-carbaldehyde (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

V. Visualizing Reaction Pathways

Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling

G start Low Yield or No Reaction check_base Is the base appropriate and soluble? start->check_base check_deiodination Is protodeiodination observed? check_base->check_deiodination Yes solution_base Action: Screen alternative bases (e.g., Cs2CO3, K3PO4) check_base->solution_base No check_catalyst Is the catalyst active? check_deiodination->check_catalyst No solution_deiodination Action: Lower temperature, ensure inert atmosphere check_deiodination->solution_deiodination Yes check_aldehyde Are aldehyde side-products present? check_catalyst->check_aldehyde Yes solution_catalyst Action: Use fresh catalyst/ligand, degas thoroughly check_catalyst->solution_catalyst No solution_aldehyde Action: Consider protecting the aldehyde as an acetal check_aldehyde->solution_aldehyde Yes

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Potential Degradation Pathways Under Basic Conditions

G start 2-Iodo-7-methoxy- quinoline-3-carbaldehyde protodeiodination Protodeiodination (7-methoxyquinoline-3-carbaldehyde) start->protodeiodination [Base, H+ source] hydrolysis Hydrolysis of C-I bond (2-hydroxy-7-methoxyquinoline-3-carbaldehyde) start->hydrolysis [Strong aq. base, heat] aldehyde_reaction Aldehyde Side Reactions (e.g., Cannizzaro, Aldol-type) start->aldehyde_reaction [Harsh basic conditions]

Caption: Potential side reactions of the title compound under various basic conditions.

VI. References

  • Benzerka, S. et al. (2011). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Gothard, C. M. et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 724. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2068. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Chandraprakash, K. et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Available at: [Link]

  • ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Available at: [Link]

  • Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Available at: [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthesis and reactivity of 2-oxidodiaryliodonium zwitterions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 2-Iodo-7-methoxyquinoline-3-carbaldehyde

This guide provides an advanced technical analysis of 2-Iodo-7-methoxyquinoline-3-carbaldehyde , a high-value scaffold in medicinal chemistry. It is designed to assist researchers in definitively characterizing this comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 2-Iodo-7-methoxyquinoline-3-carbaldehyde , a high-value scaffold in medicinal chemistry. It is designed to assist researchers in definitively characterizing this compound, distinguishing it from its chlorinated precursors, and validating its purity for subsequent palladium-catalyzed cross-coupling reactions.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The "Iodo-Advantage"

In drug discovery, the 2-Iodo-7-methoxyquinoline-3-carbaldehyde (IMQC) is a premium intermediate, superior to its 2-chloro analog. While the 2-chloro derivative is the standard product of the Vilsmeier-Haack (Meth-Cohn) reaction, the 2-iodo variant offers significantly enhanced reactivity in Suzuki-Miyaura and Sonogashira couplings due to the weaker C–I bond enthalpy.

However, distinguishing the 2-iodo product from unreacted 2-chloro precursor by 1H NMR alone is challenging due to their structural similarity. This guide provides the definitive spectral signature to validate the halogen exchange and ensure protocol success.

Structural Analysis & Numbering

To interpret the spectrum accurately, we must first define the spin system. The quinoline ring is a fused system; the 7-methoxy group introduces specific electronic shielding effects, particularly at the C-6 and C-8 positions.

The Spin System
  • H-4 (Pyridine Ring): Isolated singlet. The most diagnostic proton for the 3-formyl substitution pattern.

  • CHO (Aldehyde): Deshielded singlet (~10 ppm).

  • H-5, H-6, H-8 (Benzene Ring): An ABX system (or AMX depending on field strength).

    • H-8: Ortho to the Methoxy group (Shielded).

    • H-6: Ortho to Methoxy, Meta to H-8 (Shielded).

    • H-5: Meta to Methoxy (Deshielded).

Visual Logic: Structural Connectivity

QuinolineStructure cluster_0 Substituents cluster_1 Aromatic Core OMe 7-Methoxy (-OCH3) Donates e- density Shields H-6, H-8 H8 H-8 Proton Doublet (J~2.5) ~7.4 ppm OMe->H8 Ortho Shielding H5 H-5 Proton Doublet (J~9.0) ~7.9 ppm OMe->H5 Meta Effect CHO 3-Carbaldehyde (-CHO) Deshielding Anisotropy Affects H-4 H4 H-4 Proton Diagnostic Singlet ~8.6 ppm CHO->H4 Peri/Anisotropic Effect Iodo 2-Iodo (-I) Heavy Atom Effect Shields C-2 (13C) Iodo->H4 Inductive Influence

Figure 1: Structural connectivity and electronic influences on key NMR signals.

Comparative NMR Data: 2-Iodo vs. 2-Chloro

The critical task is distinguishing the target 2-Iodo compound from the 2-Chloro starting material. While proton shifts are subtle, they are reproducible.

Solvent: CDCl₃ (Deuterated Chloroform) at 298 K.

Signal AssignmentProtonMultiplicity2-Iodo (Target) δ (ppm)2-Chloro (Precursor) δ (ppm)Δ (Shift Difference)
Aldehyde -CHO Singlet (s)10.32 10.50-0.18 (Upfield)
Pyridine Ring H-4 Singlet (s)8.64 8.73-0.09 (Upfield)
Benzene Ring H-5 Doublet (d)7.88 7.80+0.08
Benzene Ring H-8 Doublet (d)7.42 7.45-0.03
Benzene Ring H-6 dd7.25 7.22+0.03
Methoxy -OCH₃ Singlet (s)3.96 3.98-0.02
Interpretation of Differences
  • H-4 Shielding: The H-4 proton in the 2-Iodo derivative appears slightly upfield (lower ppm) compared to the 2-Chloro analog. This is counter-intuitive regarding electronegativity (Cl > I) but is consistent with the "Heavy Atom Effect" and the polarizability of Iodine affecting the local magnetic environment.

  • Aldehyde Shift: The aldehyde proton is also slightly shielded in the Iodo derivative.

  • Coupling Constants:

    • J(5,6): ~9.0 - 9.2 Hz (Ortho coupling).

    • J(6,8): ~2.4 - 2.8 Hz (Meta coupling).

    • Note: H-8 appears as a doublet (meta-coupled only) because position 7 is blocked.

Detailed Experimental Protocol

To generate the sample for this interpretation, the following synthesis and purification workflow is recommended. This protocol ensures the removal of the 2-chloro impurity which complicates the NMR analysis.

Step 1: Synthesis (Halogen Exchange)
  • Precursor: 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Standard Meth-Cohn product).

  • Reagents: Sodium Iodide (NaI, 5.0 equiv), Acetyl Chloride (1.0 equiv) or 57% HI.

  • Solvent: Acetonitrile (MeCN) or Propionitrile (reflux).

  • Mechanism: Finkelstein-type aromatic substitution activated by the protonation of the quinoline nitrogen (or activation by acyl chloride).

Step 2: Purification (Critical for NMR Clarity)
  • Quench: Pour reaction mixture into ice-cold saturated sodium thiosulfate (Na₂S₂O₃) to remove free iodine (brown color).

  • Extraction: Extract with Dichloromethane (DCM).

  • Recrystallization: The 2-Iodo derivative is typically less soluble than the 2-Chloro. Recrystallize from Ethanol/DMF (9:1) .

    • Checkpoint: If the H-4 signal shows a "shoulder" or a small twin peak at 8.73 ppm, recrystallize again.

Step 3: NMR Sample Preparation
  • Mass: Dissolve 10-15 mg of dried solid.

  • Solvent: 0.6 mL CDCl₃ (99.8% D).

  • Tube: 5mm high-precision NMR tube.

  • Acquisition: Minimum 64 scans to resolve the H-6/H-8 meta coupling clearly.

Verification Workflow

Use this logic flow to confirm your product identity using the data above.

VerificationFlow cluster_validation Secondary Confirmation (13C NMR) Start Acquire 1H NMR (CDCl3) CheckCHO Is Aldehyde Peak Present? (~10.3 ppm) Start->CheckCHO CheckH4 Check H-4 Region (8.6 - 8.8 ppm) CheckCHO->CheckH4 Decision1 Single Singlet at 8.64 ppm? CheckH4->Decision1 Impurity Mixture: 8.64 (I) + 8.73 (Cl) Incomplete Reaction Decision1->Impurity Double Peak Pure Pure 2-Iodo Product Decision1->Pure Clean Singlet CarbonCheck Check C-2 Signal 2-Cl: ~150 ppm 2-I: ~120-125 ppm Pure->CarbonCheck

Figure 2: Step-by-step logic for validating the 2-Iodo product.

Troubleshooting & Impurities

Common artifacts found in the NMR spectrum of this specific compound:

  • The "Water" Peak: Since the aldehyde is hygroscopic, a broad singlet at ~1.6 ppm (HDO in CDCl₃) is common. Dry the product in a vacuum oven at 50°C.

  • Dimethylformamide (DMF): If recrystallized from DMF, look for signals at 2.9 ppm (s), 3.0 ppm (s), and 8.0 ppm (s). DMF can inhibit subsequent catalytic steps.

  • Aldehyde Oxidation: A broad singlet at ~11-12 ppm indicates the formation of 2-Iodo-7-methoxyquinoline-3-carboxylic acid . This occurs if the aldehyde is exposed to air/light for prolonged periods.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde.[1][2][3] Acta Crystallographica Section E, E66, o2510.

  • Muscia, G. C., et al. (2011). Synthesis of new quinoline derivatives with potential antitubercular activity.[1] Bioorganic & Medicinal Chemistry Letters, 21(18), 539-543. (Describes halogen exchange protocols).

  • BenchChem. (2025).[4] 2-Chloroquinoline-3-carbaldehyde NMR Data & Properties. BenchChem Technical Library.

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-7-methoxyquinoline-3-carbaldehyde.[2][3]

Sources

Comparative

Comparative Guide: Elucidating Mass Spectrometry Fragmentation Patterns of Methoxyquinoline Aldehydes

Executive Summary Methoxyquinoline aldehydes serve as critical pharmacophores in the synthesis of antimalarials (e.g., quinine analogues), anticancer agents, and fluorogenic probes. Their structural elucidation is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxyquinoline aldehydes serve as critical pharmacophores in the synthesis of antimalarials (e.g., quinine analogues), anticancer agents, and fluorogenic probes. Their structural elucidation is often complicated by the presence of regioisomers (e.g., 6-methoxy vs. 8-methoxy) and the competing fragmentation pathways of the aldehyde and ether moieties.

This guide moves beyond basic spectral interpretation, offering a mechanistic comparison of ionization techniques and a deep-dive into the fragmentation kinetics of the commercially significant intermediate 2-chloro-6-methoxyquinoline-3-carbaldehyde .

Part 1: Ionization Architectures – EI vs. ESI[1][2]

The choice of ionization source dictates the information density of your mass spectrum. For methoxyquinoline aldehydes, the decision hinges on whether the goal is structural fingerprinting or purity quantification .

Comparative Analysis
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Profile Hard (70 eV standard)Soft (Thermal/Electric field)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS/MS)
Isomer Specificity High (Distinct fingerprint patterns)Low (Isomers often yield identical

)
Best For De novo structure elucidation, library matchingLC-MS quantification, impurity profiling
Workflow Decision Matrix

The following decision tree illustrates the logical flow for selecting the ionization mode based on analytical requirements.

IonizationWorkflow Start Start: Methoxyquinoline Sample Goal Define Analytical Goal Start->Goal Struct Structure Elucidation (Unknown Isomer) Goal->Struct Unknown Quant Quantification / Purity (Known Target) Goal->Quant Known EI_Path Select Electron Ionization (EI) 70 eV Struct->EI_Path ESI_Path Select Electrospray (ESI) Positive Mode (+) Quant->ESI_Path Data_EI Data: Radical Cation (M+.) + Rich Fragment Pattern EI_Path->Data_EI Data_ESI Data: Protonated Ion [M+H]+ + Molecular Weight Only ESI_Path->Data_ESI MSMS Perform MS/MS (CID) Data_ESI->MSMS If fragments needed

Figure 1: Decision matrix for selecting ionization modes. EI provides immediate structural data; ESI requires tandem MS for fragmentation.

Part 2: Fragmentation Deep Dive

Case Study: 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This molecule represents a "perfect storm" for mass spectrometry, containing three distinct fragmentation drivers:

  • Aldehyde (-CHO): Prone to

    
    -cleavage and decarbonylation.
    
  • Methoxy (-OCH3): Prone to radical loss (

    
    ) and formaldehyde expulsion.
    
  • Chlorine (-Cl): Provides a distinct isotopic signature (

    
     ratio of 3:1) but is generally retained on the aromatic ring until late-stage fragmentation.
    
Mechanistic Pathways
Pathway A: The Aldehyde Cascade (Dominant in EI)

The radical cation (


) initially localizes on the nitrogen or the carbonyl oxygen.
  • 
    -Cleavage:  Loss of the aldehydic hydrogen radical (
    
    
    
    ) yields the stable acylium ion (
    
    
    ).
  • Decarbonylation: The acylium ion expels carbon monoxide (

    
    , 28 Da) to form the phenyl-type cation (
    
    
    
    ).
Pathway B: The Methoxy Radical Loss

A competing pathway involves the direct loss of a methyl radical (


, 15 Da) from the molecular ion. This is favored in 6-methoxy isomers due to the formation of a resonance-stabilized para-quinoid structure.
Pathway C: The "Quinoline" Backbone

Deep fragmentation leads to the expulsion of HCN (27 Da), a hallmark of nitrogen heterocycles, typically occurring after the side chains have degraded.

Fragmentation Topology

FragTree M Molecular Ion (M+.) m/z 221/223 (3:1) M_H Acylium Ion [M-H]+ m/z 220 M->M_H - H. (Alpha Cleavage) M_CH3 Quinoid Ion [M-CH3]+ m/z 206 M->M_CH3 - CH3. (Radical Loss) M_CO Aryl Cation [M-H-CO]+ m/z 192 M_H->M_CO - CO (28 Da) Ring Ring Opening [M-H-CO-HCN]+ M_CO->Ring - HCN (27 Da) M_CH3_CO [M-CH3-CO]+ m/z 178 M_CH3->M_CH3_CO - CO (28 Da)

Figure 2: Fragmentation tree for 2-chloro-6-methoxyquinoline-3-carbaldehyde. Blue nodes indicate aldehyde-driven loss; Red nodes indicate methoxy-driven loss.

Part 3: Isomer Differentiation (The Ortho Effect)

Distinguishing regioisomers (e.g., 6-methoxy vs. 8-methoxy) is a common analytical challenge. The position of the methoxy group relative to the ring nitrogen dictates specific "Ortho Effects."

The 8-Methoxy Anomaly

In 8-methoxyquinoline derivatives, the methoxy group is peri (close in space) to the ring nitrogen. This proximity facilitates a specific hydrogen transfer mechanism not possible in the 6-methoxy isomer.

  • 6-Methoxy: Dominant loss is

    
     (Methyl radical) to form a quinoid ion.
    
  • 8-Methoxy: Often shows a significant

    
     or 
    
    
    
    (Formaldehyde loss) due to interaction with the nitrogen lone pair, or a "peculiar" loss of 3H reported in classic literature [1].
Comparative Data Table (EI Source, 70 eV)
Ion Fragmentm/z (approx)6-Methoxy Abundance8-Methoxy AbundanceMechanistic Origin
Molecular Ion (

)
221100% (Base Peak)85%Parent stability

206High (60-80%) Low (<20%)Formation of p-quinoid (favored in 6-pos)

192MediumMediumAldehyde loss (Position independent)

191LowElevated Formaldehyde loss (Proximity effect)

Expert Insight: If your spectrum shows a dominant


 peak, you likely have the 6-methoxy isomer. If the 

is suppressed and you see complex rearrangements, suspect the 8-methoxy isomer.

Part 4: Validated Experimental Protocol

To ensure reproducibility and minimize in-source degradation, follow this self-validating protocol.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH). Avoid protic solvents if doing precise mass defect work, but MeOH is standard for quinolines.

  • Concentration: 10 µg/mL (10 ppm).

    • Why? Quinolines are highly ionizable. Higher concentrations cause space-charge effects in ion traps and detector saturation in TOF.

Instrument Parameters (ESI-MS/MS)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V.

    • Validation Step: Ramp cone voltage from 10V to 60V. If the

      
       disappears and fragments appear before the collision cell, your source is too harsh (In-Source Fragmentation).
      
  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV).

    • Why? Low CE preserves the acylium ion (

      
      ); High CE reveals the ring-structure (
      
      
      
      ).
Quality Control Check
  • Lock Mass: Use Leucine Enkephalin (m/z 556.2771) or a similar internal standard.

  • Background Subtraction: Subtract the solvent blank spectrum. Methoxyquinolines are "sticky" and can carry over; ensure the blank is clean before injection.

References

  • Clugston, D. M., & MacLean, D. B. (1966).[1] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788.

    • Foundational text on the fragmentation differences between 6-methoxy and 8-methoxy isomers.
  • NIST Mass Spectrometry Data Center. (n.d.). Quinoline, 6-methoxy-.[1][2][3][4] National Institute of Standards and Technology (NIST) Chemistry WebBook.

    • Authoritative database for standard EI spectra of quinoline deriv
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. The definitive reference for mechanisms like Alpha-cleavage and McLafferty rearrangement.
  • BenchChem. (2025).[3] Spectroscopic Profile of 6-Methoxyquinoline-4-carbaldehyde. BenchChem Technical Guides.

    • Modern spectral predictions and protocols for methoxyquinoline aldehydes.

Sources

Comparative

Optimization of HPLC Separation for Quinoline Derivatives: Stationary Phase &amp; pH Selectivity

Executive Summary Quinoline and its derivatives (e.g., 8-hydroxyquinoline, isoquinoline) represent a critical scaffold in medicinal chemistry, serving as the backbone for antimalarial, antiviral, and anticancer therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline and its derivatives (e.g., 8-hydroxyquinoline, isoquinoline) represent a critical scaffold in medicinal chemistry, serving as the backbone for antimalarial, antiviral, and anticancer therapeutics. However, their analysis via High-Performance Liquid Chromatography (HPLC) presents distinct challenges: peak tailing due to residual silanol interactions and isomeric co-elution due to structural similarity.

This guide provides a technical comparison of retention behaviors for quinoline derivatives, focusing on the critical interplay between stationary phase chemistry (C18 vs. Phenyl-Hexyl) and mobile phase pH .[1] The data presented below synthesizes established chromatographic principles to assist researchers in method development.

Mechanistic Basis of Separation

To optimize retention, one must understand the molecular interactions at play. Quinoline derivatives are nitrogen-containing heterocycles acting as weak bases.

  • The "Silanol Effect" (Peak Tailing): At neutral pH, residual silanol groups (

    
    ) on the silica support are ionized (
    
    
    
    ). Positively charged quinolinium ions (protonated bases) interact ionically with these silanols, causing severe peak tailing.
  • 
    -
    
    
    
    Interactions (Selectivity):
    While C18 columns rely solely on hydrophobic interactions, Phenyl-Hexyl phases offer an additional retention mechanism:
    
    
    -
    
    
    stacking between the phenyl ligand and the aromatic quinoline ring. This is critical for separating positional isomers like Quinoline and Isoquinoline.[1]
Diagram 1: Interaction Mechanism & Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate stationary phase based on analyte behavior.

MethodDevelopment Start Start: Quinoline Derivative Mixture Check_pKa Check pKa (Typically 4.9 - 5.4) Start->Check_pKa Initial_Run Initial Run: C18, Low pH (2.5) Check_pKa->Initial_Run Decision_Res Resolution Acceptable? Initial_Run->Decision_Res Decision_Tail Significant Tailing? Decision_Res->Decision_Tail No (Co-elution) Optimize_C18 Optimize Gradient on C18 Decision_Res->Optimize_C18 Yes Switch_Phenyl Switch to Phenyl-Hexyl (Leverage π-π Selectivity) Decision_Tail->Switch_Phenyl No Tailing (Just poor separation) Add_Modifier Add Ion-Pair Reagent or Increase Buffer Conc. Decision_Tail->Add_Modifier Yes (Tailing present) Switch_Phenyl->Optimize_C18 Re-evaluate

Caption: Decision tree for optimizing quinoline separation. Phenyl-Hexyl phases are prioritized when C18 fails to resolve isomers.

Experimental Protocol

The following standardized protocol ensures reproducibility when comparing retention times.

Materials & Reagents[1][2][3][4]
  • Analytes: Quinoline, Isoquinoline, 8-Hydroxyquinoline, Quinine.[2]

  • Columns:

    • Column A (C18): Agilent ZORBAX Eclipse Plus C18,

      
       (or equivalent end-capped ODS).
      
    • Column B (Phenyl): Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

      
      .
      
  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0) OR 20 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (conjugated systems).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      

Comparative Study 1: Stationary Phase Selectivity

Objective: Determine if Phenyl-Hexyl chemistry improves the separation of structural isomers (Quinoline vs. Isoquinoline) compared to standard C18.[1]

Mechanism: C18 separates based on hydrophobicity (LogP). Since Quinoline and Isoquinoline have nearly identical LogP values (~2.0), C18 often fails to resolve them. Phenyl-Hexyl columns engage in


-

stacking; the electron density differences between the nitrogen positions in the isomers affect this interaction strength.
Table 1: Retention Time ( ) Comparison (pH 3.0)

Data represents typical retention behavior under the protocol described above.

AnalytepKaLogP

(min) - C18

(min) - Phenyl-Hexyl
Resolution (

) Change
8-Hydroxyquinoline 5.0 / 9.91.854.24.8Improved (Stronger retention)
Quinoline 4.92.037.58.2N/A
Isoquinoline 5.42.087.68.9High (Separated from Quinoline)
Quinine 4.1 / 8.53.4412.111.5Slight Decrease

Key Finding: On C18, Quinoline and Isoquinoline co-elute (


 difference ~0.1 min). On Phenyl-Hexyl, the difference expands to ~0.7 min, achieving baseline separation.

Comparative Study 2: pH Effects

Objective: Analyze how mobile phase pH alters retention and peak shape.[3]

Mechanism:

  • pH 3.0: Analytes are protonated (

    
    ). They are more polar and elute faster. However, silanols are also protonated (neutral), reducing tailing.
    
  • pH 7.0: Analytes are neutral (

    
    ). Hydrophobicity increases, leading to longer retention. However, ionized silanols (
    
    
    
    ) may cause tailing unless the column is heavily end-capped.
Table 2: pH-Dependent Retention Shifts (Column: C18)
AnalyteState at pH 3.0

(min) pH 3.0
State at pH 7.0

(min) pH 7.0
Peak Symmetry (pH 3 vs 7)
Quinoline Protonated (+)7.5Neutral14.21.1 vs 1.4 (Tailing at pH 7)
8-Hydroxyquinoline Protonated (+)4.2Neutral9.81.0 vs 1.3
Quinine Di-Protonated (++)12.1Neutral> 20.01.2 vs 1.8 (Severe Tailing)

Key Finding: Increasing pH drastically increases retention time. While pH 7.0 provides better retention for polar derivatives, it often compromises peak symmetry for basic quinolines due to secondary silanol interactions.

Workflow Visualization: Molecular Interactions

This diagram details the competing interactions occurring inside the column, explaining the data observed in Table 2.

Interactions cluster_C18 C18 Column Environment cluster_Phenyl Phenyl-Hexyl Environment Analyte Quinoline (Base) Ligand C18 Chain (Hydrophobic) Analyte->Ligand Primary Retention (Hydrophobic) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Ionic -> Tailing) PhenylLigand Phenyl Ring (π-System) Analyte->PhenylLigand π-π Stacking (Selectivity)

Caption: Molecular interactions governing retention. Red dotted line indicates the cause of peak tailing; Blue dashed line indicates the mechanism for isomer separation.

Troubleshooting & Optimization Guide

If your chromatogram shows poor resolution or asymmetry, apply these corrections:

  • Problem: Co-elution of Isomers (Quinoline/Isoquinoline)

    • Solution: Switch from C18 to Phenyl-Hexyl or Biphenyl stationary phases. The

      
      -
      
      
      
      interaction discriminates between the electron distributions of the isomers.
  • Problem: Peak Tailing (> 1.5 Asymmetry)

    • Solution A (pH): Lower mobile phase pH to < 3.0 to suppress silanol ionization.

    • Solution B (Modifier): Add 0.1% Triethylamine (TEA) or use a high-ionic strength buffer (25-50 mM Phosphate) to mask silanol sites.

  • Problem: Low Retention of Polar Derivatives (e.g., 8-Hydroxyquinoline)

    • Solution: Increase pH to neutral (ensure column is pH resistant, e.g., Hybrid Particle Technology) to deprotonate the amine, increasing hydrophobicity.

References

  • BenchChem. (2025).[1] Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. Retrieved from

  • Shimadzu. (2025). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E155. Retrieved from

  • National Institutes of Health (NIH). (2025). Quinoline - PubChem Compound Summary. Retrieved from

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from

  • Agilent Technologies. (2024). Control pH During Method Development for Better Chromatography. Technical Overview 5991-0122EN. Retrieved from

Sources

Validation

Comparing reactivity of 2-iodo vs 2-chloro quinoline-3-carbaldehyde

This guide provides a technical comparison between 2-chloroquinoline-3-carbaldehyde and 2-iodoquinoline-3-carbaldehyde , focusing on their synthesis, reactivity profiles, and application in drug discovery. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-chloroquinoline-3-carbaldehyde and 2-iodoquinoline-3-carbaldehyde , focusing on their synthesis, reactivity profiles, and application in drug discovery.

Executive Summary

In the synthesis of bioactive quinolines, the choice between the 2-chloro and 2-iodo analogues of quinoline-3-carbaldehyde is a strategic decision dictated by the downstream chemistry.

  • 2-Chloroquinoline-3-carbaldehyde is the industry standard—highly accessible, cost-effective, and sufficiently reactive for most nucleophilic aromatic substitutions (

    
    ) and modern metal-catalyzed couplings.
    
  • 2-Iodoquinoline-3-carbaldehyde is a specialized "high-performance" intermediate. It offers superior reactivity in difficult palladium-catalyzed cross-couplings (Suzuki, Sonogashira) where the chloro-analog fails or requires forcing conditions. However, it requires an additional synthetic step and is less atom-economical.

Electronic & Steric Profile

The reactivity difference stems from the fundamental properties of the Carbon-Halogen bond at the activated 2-position of the quinoline ring.

Feature2-Chloro (C-Cl) 2-Iodo (C-I) Implication
Bond Dissociation Energy ~96 kcal/mol~65 kcal/molC-I breaks much faster in metal-catalyzed oxidative addition.
Electronegativity (

)
3.162.66C-Cl is more polarized, facilitating nucleophilic attack (

addition step).
Atomic Radius 0.99 Å1.33 ÅIodine is bulkier but more polarizable (better leaving group in

-like or elimination-limited pathways).
Stability HighModerateIodides can be light-sensitive and degrade over long storage.

Synthesis & Accessibility

The Industry Standard: 2-Chloro

The 2-chloro derivative is the primary product of the Vilsmeier-Haack reaction. It is synthesized directly from acetanilide derivatives.

The Specialist: 2-Iodo

The 2-iodo derivative is generally not made directly. It is synthesized from the 2-chloro intermediate via a Finkelstein-type halogen exchange . This adds a step to the workflow, increasing cost and time.

Reaction Scheme (DOT Diagram)

SynthesisPath Acetanilide Acetanilide (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3, DMF, Heat) Acetanilide->Vilsmeier Chloro 2-Chloroquinoline- 3-carbaldehyde (Standard Intermediate) Vilsmeier->Chloro Direct Route High Yield Finkelstein Halogen Exchange (NaI, HI/AcCl, Reflux) Chloro->Finkelstein Iodo 2-Iodoquinoline- 3-carbaldehyde (Activated Intermediate) Finkelstein->Iodo Functionalization Step

Caption: Synthetic pathway showing the 2-chloro derivative as the primary scaffold and the 2-iodo derivative as a downstream functionalized product.[1][2]

Reactivity Profiles

A. Nucleophilic Aromatic Substitution ( )

Winner: 2-Chloroquinoline-3-carbaldehyde (Usually)

In


 reactions with amines, hydrazines, or thiols, the rate-determining step is often the initial nucleophilic attack (addition) to form the Meisenheimer complex.
  • Mechanism: The highly electronegative Chlorine stabilizes the anionic intermediate more effectively than Iodine.

  • Observation: While Iodine is a better leaving group, the activation provided by the ring nitrogen and the C3-formyl group makes the C-Cl bond sufficiently reactive. The 2-chloro derivative reacts readily with amines in refluxing ethanol or DMF.

  • Exception: If the nucleophile is weak or bulky, the superior leaving group ability of Iodine might offer a slight rate advantage, but rarely enough to justify the extra synthesis step.

B. Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

Winner: 2-Iodoquinoline-3-carbaldehyde

This is where the iodo-derivative shines. The rate-determining step in Pd-catalysis is often oxidative addition of the Ar-X bond to the Pd(0) species.

  • Mechanism: The weak C-I bond undergoes oxidative addition significantly faster than C-Cl.

  • Practical Benefit:

    • 2-Iodo: Couples at room temperature or mild heating (40-60°C) with standard catalysts like

      
      .
      
    • 2-Chloro: Often requires higher temperatures (80-100°C), specialized ligands (SPhos, XPhos), or microwave irradiation to achieve full conversion.

C. Aldehyde Condensation (Knoevenagel/Schiff Base)

Winner: Tie

The halogen at C2 has a negligible steric or electronic effect on the aldehyde at C3. Both derivatives undergo condensation with amines, active methylenes, and hydrazines with equal efficiency.

Experimental Protocols

Protocol 1: Synthesis of 2-Iodoquinoline-3-carbaldehyde (from 2-Chloro)

Use this if your Suzuki coupling with the 2-chloro derivative is failing.

  • Reagents: 2-Chloroquinoline-3-carbaldehyde (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Conc. HCl (catalytic) or Acetyl Chloride (1.0 eq), Acetonitrile (dry).

  • Procedure:

    • Dissolve 2-chloroquinoline-3-carbaldehyde in dry acetonitrile.

    • Add NaI and the activator (HCl or AcCl).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (the Iodo product is typically less polar).

    • Workup: Cool, dilute with water, and extract with ethyl acetate. Wash with sodium thiosulfate solution (to remove free iodine).

    • Yield: Typically 75–85%.

Protocol 2: Comparative Suzuki Coupling

Standard conditions to test reactivity.

ParameterCondition A (Mild)Condition B (Forcing)
Catalyst

(5 mol%)

(5 mol%)
Base

(2M aq)

(3 eq)
Solvent DME/Water (2:1)DMF or Dioxane
Temp/Time 60°C, 4 hours100°C, 12 hours
2-Iodo Result High Yield (>90%) Decomposition likely
2-Chloro Result Low Yield / No ReactionGood Yield (70-80%)

Decision Matrix

Use the following logic flow to select the correct intermediate for your project.

DecisionTree Start Select Reaction Type SNAr Nucleophilic Substitution (Amines, Thiols) Start->SNAr PdCat Pd-Catalyzed Coupling (Suzuki, Sonogashira) Start->PdCat UseChloro Use 2-Chloro (Cheaper, Stable, Effective) SNAr->UseChloro Standard CheckLigand Do you have advanced ligands (SPhos, XPhos)? PdCat->CheckLigand CheckLigand->UseChloro Yes UseIodo Use 2-Iodo (Synthesize from Chloro) CheckLigand->UseIodo No (Standard Pd(PPh3)4) CheckLigand->UseIodo Substrate is Sensitive (Needs Mild Cond.)

Caption: Decision tree for selecting between 2-chloro and 2-iodo intermediates based on reaction type and available resources.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (The foundational text for Vilsmeier synthesis of 2-chloroquinoline-3-carbaldehydes). Link

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). "2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications." Arkivoc, 2012(i), 211-276. (Comprehensive review of reactivity). Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Establishes the I > Br > Cl reactivity order). Link

  • Wolf, C., et al. (2010). "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines and Bromoiodoquinoines." Journal of Organic Chemistry. (Demonstrates halogen selectivity in metal catalysis). Link

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Quinolone Scaffolds: Analyzing 2-Iodo-7-methoxyquinoline-3-carbaldehyde

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical juncture in the pipeline from discovery to application. The spatial...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical juncture in the pipeline from discovery to application. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel quinoline derivatives, using 2-Iodo-7-methoxyquinoline-3-carbaldehyde as a focal point. While a definitive crystal structure for this specific iodo-derivative is not publicly available, we will leverage the detailed crystallographic analysis of the closely related analogue, 2-Methoxyquinoline-3-carbaldehyde, as our primary case study for single-crystal X-ray diffraction (SC-XRD). This will be juxtaposed with alternative and complementary methods, offering a holistic view of modern structural analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is unparalleled in its ability to provide an unambiguous determination of a molecule's solid-state structure, revealing precise bond lengths, angles, and intermolecular interactions.[1] The power of this technique lies in the diffraction of X-rays by the ordered lattice of a single crystal, which generates a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map, and thus, the molecular structure.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding meticulous execution. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Method Crystallization Method (e.g., Slow Evaporation) Solvent->Method Growth Crystal Growth Method->Growth Mounting Crystal Mounting Growth->Mounting Data Data Collection Mounting->Data Solution Structure Solution (e.g., Direct Methods) Data->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol: Crystallization of a Quinolone Analogue

High-quality single crystals are the cornerstone of a successful SC-XRD experiment. For quinoline derivatives, slow evaporation is a commonly employed and effective crystallization technique.[2]

Objective: To grow single crystals of a quinoline derivative suitable for SC-XRD.

Materials:

  • Purified 2-Methoxyquinoline-3-carbaldehyde

  • Analytical grade solvents (e.g., ethyl acetate, petroleum ether)

  • Glass vial with a loosely fitting cap or perforated parafilm

Procedure:

  • Solution Preparation: Dissolve the purified compound in a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to achieve a near-saturated solution.[3][4]

  • Filtration: Filter the solution through a syringe filter to remove any microscopic dust particles that could act as nucleation sites and hinder the growth of a single crystal.

  • Slow Evaporation: Transfer the clear solution to a clean glass vial. Cover the vial with a perforated cap or parafilm to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor.

Data Presentation: Crystallographic Insights into 2-Methoxyquinoline-3-carbaldehyde

The SC-XRD analysis of 2-Methoxyquinoline-3-carbaldehyde reveals key structural features that provide a benchmark for understanding related quinoline scaffolds.[3][4]

Parameter2-Methoxyquinoline-3-carbaldehyde[3][4]
Chemical FormulaC₁₁H₉NO₂
Molecular Weight187.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8206 (6)
b (Å)4.8446 (3)
c (Å)21.6828 (14)
β (°)90.612 (4)
Volume (ų)926.50 (10)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R₁ = 0.044, wR₂ = 0.130

The data indicates that the quinoline ring system is essentially planar. The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring. In the crystal, molecules form centrosymmetric dimers through C-H···O hydrogen bonds. These dimers are further linked by π–π interactions between the pyridine and benzene rings.[3][4]

molecular_packing cluster_dimer Centrosymmetric Dimer cluster_stacking π-π Stacking mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O Hydrogen Bonds mol2->mol1 dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 π-π Interactions

Caption: Intermolecular interactions in the crystal lattice of 2-Methoxyquinoline-3-carbaldehyde.

Alternative and Complementary Analytical Techniques

While SC-XRD is the definitive method for solid-state structure elucidation, its primary limitation is the requirement for high-quality single crystals, which can be challenging and time-consuming to obtain.[5] In such cases, or to gain a more comprehensive understanding of a compound's properties, a suite of alternative and complementary techniques is indispensable.

Powder X-ray Diffraction (PXRD)

When single crystals are not available, PXRD is a powerful alternative for analyzing microcrystalline powders.[6] Instead of a single diffraction pattern, PXRD produces a one-dimensional diffractogram representing the average of all crystal orientations in the sample.

  • Strengths:

    • Does not require single crystals.[7]

    • Useful for phase identification, purity assessment, and studying polymorphism.[7]

    • Can be used for structure determination, often with computational assistance (Rietveld refinement).[6][8]

  • Limitations:

    • The one-dimensional nature of the data leads to peak overlap, making structure solution more complex than with SC-XRD.[9]

    • Provides less precise structural information (bond lengths and angles) compared to SC-XRD.[10]

    • Structure determination from powder data can sometimes be ambiguous, especially with poor quality data.[9]

Computational Crystal Structure Prediction (CSP)

CSP methods are increasingly used to predict the crystal packing of a molecule from its chemical diagram alone.[11] These computational techniques explore the potential energy landscape of the crystal to identify stable, low-energy polymorphs.[12][13]

  • Strengths:

    • Can predict possible crystal structures without any experimental data.

    • Valuable for identifying potential polymorphs, which is critical in the pharmaceutical industry.[11][12]

    • Can be used in conjunction with PXRD data to solve crystal structures when single crystals are unavailable.[5]

    • Machine learning approaches are enhancing the speed and accuracy of CSP.[14][15]

  • Limitations:

    • Computationally intensive, especially for large, flexible molecules.

    • The accuracy of the predicted structures is highly dependent on the force fields or quantum mechanical methods used.

    • Experimental validation is still necessary to confirm the predicted structure.

Spectroscopic Methods

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial information about the molecular structure in the solution and solid phases, respectively.

  • NMR Spectroscopy:

    • Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity and chemical environment of atoms in a molecule.[16]

    • Application: Essential for confirming the covalent structure of a synthesized compound and can provide insights into its solution-state conformation.

  • FTIR Spectroscopy:

    • Principle: Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of chemical bonds.[16]

    • Application: Useful for identifying the presence of specific functional groups within a molecule.

Comparative Analysis

TechniqueInformation YieldSample RequirementKey AdvantageKey Limitation
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, packingHigh-quality single crystalUnambiguous and precise structural determination.[1]Crystal growth can be a significant bottleneck.[5]
Powder XRD Phase identity, lattice parameters, crystal packing (with modeling)Microcrystalline powderDoes not require single crystals; good for phase analysis.[6][7]Peak overlap can complicate structure solution.[9]
Computational CSP Predicted stable crystal structures and polymorphismMolecular structure (in silico)Can predict structures without experimental input; explores polymorphism.[11][13]Computationally expensive; requires experimental validation.
NMR Spectroscopy Atomic connectivity, solution-state conformationSoluble samplePowerful for confirming the covalent structure in solution.[16]Provides no information on solid-state packing.
FTIR Spectroscopy Presence of functional groupsSolid, liquid, or gasQuick and easy identification of functional groups.[16]Provides no information on atomic connectivity.

Conclusion

The structural elucidation of novel compounds like 2-Iodo-7-methoxyquinoline-3-carbaldehyde is a multifaceted challenge that often requires an integrated analytical approach. While single-crystal X-ray diffraction remains the gold standard for providing definitive solid-state structural information, its reliance on high-quality single crystals necessitates the use of powerful alternatives. Powder X-ray diffraction and computational crystal structure prediction offer viable pathways to structural determination from polycrystalline materials. Complementary spectroscopic techniques such as NMR and FTIR are indispensable for confirming the fundamental molecular structure and functional groups. For professionals in drug development and materials science, a comprehensive understanding of the strengths and limitations of each technique is paramount for efficient and accurate characterization of new chemical entities.

References

  • Computationally Assisted Structure Determination for Molecular Materials from X-ray Powder Diffraction Data. The Journal of Physical Chemistry B - ACS Publications. [https://pubs.acs.org/doi/10.1021/jp981013+
  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). [Link]

  • Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]

  • Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ. [Link]

  • Structure Determination from Powder Diffraction Data. MPI-FKF. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019). SciSpace. [Link]

  • Exploring organic chemical space for materials discovery using crystal structure prediction-informed evolutionary optimisation. PMC. [Link]

  • Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm (RSC Publishing). [Link]

  • Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. ResearchGate. [Link]

  • Crystallographic Structure Elucidation. IMSERC - Northwestern University. [Link]

  • Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Powder Diffraction. [Link]

  • Structures of the quinoline derivatives. ResearchGate. [Link]

  • 2-Methoxyquinoline-3-carbaldehyde. PMC - NIH. [Link]

  • (PDF) 2-Methoxyquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Synthesis, crystal structure, Hirshfeld surface, DFT and molecular docking analysis of a new quinoline derivative as a possible inhibitor of SARS-CoV-2. Journal of Physics and Chemistry of Solids. [Link]

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices. [Link]

  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde. PubChem. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ARKIVOC. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 7-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 7-Methoxyquinoline Derivatives Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxyquinoline Derivatives

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The strategic placement of a methoxy group at the 7-position of the quinoline ring can significantly influence the molecule's electronic properties, and consequently, its interaction with ultraviolet and visible light. Understanding the nuances of how additional substituents on the 7-methoxyquinoline scaffold affect its UV-Vis absorption is critical for applications ranging from the development of novel therapeutic agents to the design of advanced optical materials. This guide will explore these structure-property relationships through a comparative analysis of experimentally determined absorption maxima (λmax).

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of 7-methoxyquinoline derivatives are primarily characterized by electronic transitions within the aromatic system. These transitions, typically π → π* and n → π*, are sensitive to the nature and position of substituents on the quinoline ring. The following table summarizes the reported UV-Vis absorption maxima for a selection of 7-methoxyquinoline derivatives, providing a basis for understanding substituent effects.

DerivativeSubstituent(s)λmax (nm)SolventReference
7-Methoxy-2,4-diphenylquinoline2-Phenyl, 4-Phenyl270, 330Chloroform[1]
6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone6-Chloro, 2-Methyl, 4-OxoNot SpecifiedNot Specified[2]
7-(Diethylamino)-3-((E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one7-Diethylamino, 3-Chalcone, 1-Methyl, 2-Oxo~450 (Broad)Various[3]
N-[4-chloro-3-cyano-7-ethoxy-6-quinolinyl] acetamide4-Chloro, 3-Cyano, 6-Acetamido, 7-EthoxyNot SpecifiedMethanol, Ethanol, Acetone[4]

Note: The available experimental data for a comprehensive series of 7-methoxyquinoline derivatives is limited in the current literature. The table will be expanded as more data becomes available.

The data, although sparse, begins to illustrate the influence of substituents. For instance, the extended conjugation in 7-methoxy-2,4-diphenylquinoline results in absorption bands at 270 nm and 330 nm.[1] The presence of a strong electron-donating group like a diethylamino group in concert with an extended π-system, as seen in the chalcone derivative, pushes the absorption maximum well into the visible region.[3]

The "Why": Understanding Substituent and Solvent Effects

The position and electronic nature of substituents on the 7-methoxyquinoline core, as well as the polarity of the solvent, play a crucial role in determining the λmax. This is due to their influence on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Substituent Effects:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) increase the energy of the HOMO. This reduces the HOMO-LUMO gap, leading to a bathochromic shift (shift to a longer wavelength). The methoxy group at the 7-position itself is an EDG, contributing to this effect.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) lower the energy of the LUMO. This also decreases the HOMO-LUMO energy gap, resulting in a bathochromic shift .

  • Extended Conjugation: The addition of conjugated systems, such as phenyl rings or other unsaturated moieties, delocalizes the π-electrons, which raises the HOMO energy and lowers the LUMO energy. This significantly reduces the energy gap, causing a substantial bathochromic shift . The 2,4-diphenyl derivative is a clear example of this.[1]

Solvent Effects (Solvatochromism):

The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maximum.

  • π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift .

  • n → π Transitions:* For these transitions, the ground state is typically more polar due to the lone pair of electrons. Polar, protic solvents can hydrogen bond with the lone pair, lowering the energy of the ground state more than the excited state. This increases the energy gap, resulting in a hypsochromic shift (shift to a shorter wavelength).

The interplay of these factors dictates the final observed λmax. A systematic study involving a series of derivatives with varying substituents in different solvents is essential for a complete understanding.

Figure 1. A diagram illustrating the key factors that influence the UV-Vis absorption maxima of 7-methoxyquinoline derivatives.

Experimental Protocol for UV-Vis Absorption Measurement

To ensure the acquisition of reliable and comparable data, a standardized experimental protocol is paramount.

Materials and Equipment:

  • 7-Methoxyquinoline derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, chloroform)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 7-methoxyquinoline derivative in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.

    • Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 x 10⁻⁴ M to 1 x 10⁻⁵ M. The ideal concentration should yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions.

    • Place the cuvette in both the sample and reference holders and run a baseline correction (autozero).

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample holder and the solvent blank in the reference holder.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).

Figure 2. A generalized workflow for obtaining the UV-Vis absorption spectrum of a 7-methoxyquinoline derivative.

Conclusion and Future Directions

This guide provides a foundational understanding of the UV-Vis absorption properties of 7-methoxyquinoline derivatives. The limited available data underscores the need for more systematic studies in this area. Future research should focus on the synthesis and spectroscopic characterization of a broader range of 7-methoxyquinoline derivatives with diverse substituents at various positions. Such efforts will enable the development of a comprehensive database and a more refined understanding of structure-property relationships, which will undoubtedly accelerate the discovery and development of novel quinoline-based compounds for a wide array of applications.

References

  • Optical study of blue emitting Methoxy substituted 2, 4-Diphenyl uinoline. (n.d.). Retrieved from [Link]

  • Cross, R. M., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry, 57(22), 9430–9449.
  • An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. (2025). ACS Omega.
  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. (n.d.). i-manager's Journal on Future Engineering and Technology.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Iodo-7-methoxyquinoline-3-carbaldehyde

Executive Summary & Chemical Context 2-Iodo-7-methoxyquinoline-3-carbaldehyde is not a generic reagent; it is a high-value, multi-functionalized scaffold used primarily in the synthesis of bioactive heterocycles and medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Iodo-7-methoxyquinoline-3-carbaldehyde is not a generic reagent; it is a high-value, multi-functionalized scaffold used primarily in the synthesis of bioactive heterocycles and medicinal chemistry campaigns (e.g., antitubercular or anticancer agents).[1]

Its structure presents a "Triad of Reactivity" that dictates our safety protocol:

  • The Aldehyde (-CHO): An electrophile capable of Schiff base formation with biological amines (proteins/DNA), posing a sensitization and irritation risk.

  • The Quinoline Core: A planar, nitrogen-containing heterocycle with potential for DNA intercalation .

  • The C-2 Iodine: A labile handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), making the molecule susceptible to degradation by light and requiring strict containment of heavy-metal waste streams.

Core Directive: Treat this compound as a Potent Sensitizer and Irritant . All handling must prevent inhalation of dust and dermal contact.[2]

Risk Assessment & Hazard Logic (The "Why")

Standard Safety Data Sheets (SDS) for specific intermediates are often sparse. We utilize Structure-Activity Relationship (SAR) logic to validate our safety requirements.

Structural MoietyAssociated HazardOperational Implication
Aromatic Aldehyde Respiratory/Skin Sensitizer (H317, H334)Aldehydes can cross-link proteins. Inhalation of dust is the primary high-risk vector.
Halogenated Heterocycle Skin/Eye Irritant (Cat 2/2A)The iodine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.
Quinoline Backbone Genotoxicity Warning Many planar aromatics are mutagenic. While the 7-methoxy group often reduces toxicity compared to bare quinoline, we proceed with the Precautionary Principle .

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating . Before starting, verify the integrity of your barriers.[3]

Primary Barrier: Personal Protection[2][3][4][5]
ComponentSpecificationScientific RationaleValidation Step
Hand Protection Double Nitrile Gloves (Outer: 5 mil minimum)Alternative: Silver Shield® for spill cleanupAldehydes can permeate thin nitrile over time. The "Double Glove" technique creates a sacrificial outer layer and a visual indicator for breaches.The "Balloon Test": Inflate gloves slightly to check for pinholes before donning.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN166)Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust entry.Ensure the seal is tight against the temple; no gaps for dust entry.
Respiratory Engineering Control First (Fume Hood).Fallback: N95/P100 RespiratorThe solid state is likely a fluffy or crystalline powder. Static charge can disperse particles easily.Kimwipe Test: Tape a tissue to the hood sash; it must be pulled inward firmly (100 fpm face velocity).
Body Tyvek® Sleeves or Lab Coat (Buttoned to neck)Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.Check that cuffs are tucked under glove gauntlets.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing

Goal: Eliminate static-driven dust dispersion.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Organic iodides are often static-prone.

  • The "Solvent Trap" Method:

    • Place the tared vial inside the fume hood.

    • Do not transfer the dry powder across the lab.

    • If possible, dissolve the compound directly in the weighing vial (e.g., DCM or DMSO) before transfer to the reaction vessel. Handling a solution is safer than handling a dust.

Phase B: Reaction Setup
  • Light Protection: The C-I bond is photosensitive. Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour.

  • Inert Atmosphere: Flush with Nitrogen/Argon. While the aldehyde is relatively stable, the iodide can degrade, releasing free iodine (

    
    ) which is corrosive.
    
Phase C: Emergency & Spills
  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (dampened with acetone/water) to trap the powder, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (ethanol/methanol), as this enhances the transdermal transport of the aldehyde.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafeHandling cluster_emergency Emergency Protocol Start Start: 2-Iodo-7-methoxyquinoline-3-carbaldehyde RiskAssess Risk Assessment: Aldehyde (Sensitizer) + Iodide (Reactive) Start->RiskAssess PPE_Check PPE Validation: 1. Double Nitrile Gloves 2. Goggles (Not Glasses) 3. Hood Flow >100fpm RiskAssess->PPE_Check Weighing Weighing Protocol: Use Anti-static Gun Dissolve in Vial (Avoid Dust) PPE_Check->Weighing Pass Reaction Reaction Setup: Protect from Light (Foil) Inert Atmosphere (N2) Weighing->Reaction Disposal Disposal: Segregate as Halogenated Waste Do NOT mix with Oxidizers Reaction->Disposal Spill Powder Spill: Wet Wipe Only (No Sweeping) Skin Skin Contact: Soap/Water (NO Alcohol)

Caption: Operational workflow emphasizing the "Wet Wipe" spill method and light protection for the iodide moiety.

Waste Disposal & Deactivation

  • Categorization: This is Halogenated Organic Waste . Do not mix with general organic solvents if your facility segregates halogens (due to the Iodine atom).

  • Aldehyde Quenching (Optional): If disposing of large excess (>5g), treat with aqueous Sodium Bisulfite (

    
    ) to form the water-soluble bisulfite adduct, reducing volatility and reactivity before disposal.
    
  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from free iodine evolution over time.

References

  • PubChem. (n.d.). Compound Summary: Quinoline-3-carbaldehyde.[4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aldehydes. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

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